3-Bromo-2-phenylimidazo[1,2-a]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-phenylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-11-10(9-5-2-1-3-6-9)15-12-14-7-4-8-16(11)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGMBHUSGZGHTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587677 | |
| Record name | 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904814-72-8 | |
| Record name | 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-phenylimidazo[1,2-a]pyrimidine is a heterocyclic organic compound belonging to the imidazopyrimidine class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential anticancer, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the known physicochemical properties, a plausible synthetic route, and potential biological activities of this compound, based on available data for the compound and its structural analogs.
Physicochemical Properties
Quantitative data for this compound is limited in publicly available literature. The following table summarizes the known and predicted physicochemical properties. It is important to note that some values are predicted based on computational models or extrapolated from structurally similar compounds and should be confirmed by experimental analysis.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 904814-72-8 | [1] |
| Molecular Formula | C₁₂H₈BrN₃ | [1] |
| Molecular Weight | 274.12 g/mol | [1] |
| Melting Point | 88-90 °C (for 3-Bromo-2-phenylimidazo[1,2-a]pyridine) | [2] |
| Boiling Point | Data not available | - |
| Density | 1.48±0.1 g/cm³ (Predicted for 3-Bromo-2-phenylimidazo[1,2-a]pyridine) | [2] |
| pKa | 3.73±0.50 (Predicted for 3-Bromo-2-phenylimidazo[1,2-a]pyridine) | [2] |
| logP | Data not available | - |
| Solubility | Data not available | - |
Synthesis
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 2-phenylimidazo[1,2-a]pyrimidine
This step involves the cyclocondensation reaction between 2-aminopyrimidine and 2-bromoacetophenone.
-
Materials:
-
2-Aminopyrimidine
-
2-Bromoacetophenone
-
Acetone (or a similar solvent like ethanol)
-
Sodium bicarbonate (optional, as a base)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyrimidine (1 equivalent) in acetone.
-
Add 2-bromoacetophenone (1 equivalent) to the solution.
-
If desired, add sodium bicarbonate (1 equivalent) to act as a base and neutralize the HBr formed during the reaction.
-
Stir the reaction mixture at room temperature or gentle reflux for several hours (e.g., 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product, 2-phenylimidazo[1,2-a]pyrimidine, often precipitates from the solution.
-
Filter the precipitate and wash with cold acetone to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Step 2: Bromination of 2-phenylimidazo[1,2-a]pyrimidine
This step introduces the bromine atom at the C3 position of the imidazo[1,2-a]pyrimidine ring.
-
Materials:
-
2-phenylimidazo[1,2-a]pyrimidine (from Step 1)
-
N-Bromosuccinimide (NBS)
-
A suitable solvent (e.g., chloroform, carbon tetrachloride, or acetic acid)
-
Radical initiator (e.g., benzoyl peroxide), if performing a radical bromination.
-
-
Procedure:
-
Dissolve 2-phenylimidazo[1,2-a]pyrimidine (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add N-Bromosuccinimide (1 to 1.1 equivalents) portion-wise to the solution.
-
If a radical mechanism is intended, add a catalytic amount of a radical initiator.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Once the reaction is complete, the solvent is typically removed under reduced pressure.
-
The residue is then worked up, which may involve washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by extraction with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated.
-
The final product, this compound, is purified by column chromatography on silica gel.
-
Synthetic Workflow Diagram
Caption: Two-step synthesis of this compound.
Potential Biological Activity
While specific biological activity data for this compound is not available in the reviewed literature, the broader class of imidazo[1,2-a]pyrimidines has been identified as a promising scaffold for the development of inhibitors of the Wnt/β-catenin signaling pathway.[3] Deregulation of this pathway is a hallmark of many cancers, particularly colorectal cancer.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and embryonic development.[3] In the "off" state (absence of a Wnt ligand), a destruction complex, which includes Axin, APC, GSK-3β, and CK1, phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome. As a result, β-catenin levels in the cytoplasm are kept low, and it cannot translocate to the nucleus to activate target gene expression.
In the "on" state (presence of a Wnt ligand), Wnt binds to its receptor Frizzled (Fzd) and co-receptor LRP5/6. This binding leads to the recruitment of Dishevelled (Dvl), which in turn inhibits the destruction complex. Consequently, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm and translocates to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation and survival, such as c-myc and cyclin D1.[3]
Imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit this pathway, leading to a decrease in the expression of Wnt target genes.[3] The exact mechanism of inhibition by this class of compounds is still under investigation but may involve targeting key components of the pathway downstream of GSK-3β.
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and potential inhibition.
Conclusion
This compound represents a molecule of interest within the broader class of imidazo[1,2-a]pyrimidines, which are known for their potential as inhibitors of key cellular signaling pathways implicated in cancer. While specific experimental data for this particular compound are scarce, this guide provides a foundational understanding of its physicochemical characteristics, a viable synthetic strategy, and a likely biological target based on current research. Further experimental validation is necessary to fully elucidate its properties and therapeutic potential.
References
Spectroscopic and Synthetic Insights into 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this report leverages spectral data from closely related analogs to predict its spectroscopic profile. The guide also outlines a plausible synthetic methodology based on established protocols for the synthesis of the imidazo[1,2-a]pyrimidine scaffold.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds reported in the scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.6 - 8.8 | dd | H-5 |
| ~8.4 - 8.6 | dd | H-7 |
| ~7.8 - 8.0 | m | Phenyl H (ortho) |
| ~7.3 - 7.5 | m | Phenyl H (meta, para) |
| ~7.0 - 7.2 | dd | H-6 |
Note: The predicted chemical shifts are based on data for similar imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives. The exact values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C-2 |
| ~145 - 150 | C-8a |
| ~140 - 145 | C-7 |
| ~130 - 135 | Phenyl C (ipso) |
| ~128 - 130 | Phenyl C (ortho, meta, para) |
| ~115 - 120 | C-5 |
| ~110 - 115 | C-6 |
| ~105 - 110 | C-3 |
Note: The carbon atom numbering is based on the standard IUPAC nomenclature for the imidazo[1,2-a]pyrimidine ring system.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1640 - 1620 | C=N stretching |
| 1600 - 1450 | C=C stretching (aromatic) |
| 1250 - 1000 | C-N stretching |
| 800 - 700 | C-H bending (out-of-plane) |
| 600 - 500 | C-Br stretching |
Note: The IR spectrum is expected to show characteristic peaks for the aromatic rings and the heterocyclic core.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Assignment |
| [M]+• | Molecular ion |
| [M+2]+• | Isotopic peak due to ⁸¹Br |
| [M-Br]+ | Fragment ion (loss of bromine) |
| [M-C₆H₅]+ | Fragment ion (loss of phenyl group) |
Note: The mass spectrum is expected to exhibit a characteristic isotopic pattern for a monobrominated compound, with the [M]+• and [M+2]+• peaks appearing in an approximate 1:1 ratio.
Experimental Protocols
A plausible synthetic route to this compound involves a two-step process starting from the corresponding 2-phenylimidazo[1,2-a]pyrimidine, which can be synthesized via the well-established condensation reaction between 2-aminopyrimidine and an α-haloketone.
Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine
A general procedure for the synthesis of the 2-phenylimidazo[1,2-a]pyrimidine core involves the reaction of 2-aminopyrimidine with 2-bromoacetophenone.[1]
-
Reaction: A mixture of 2-aminopyrimidine and 2-bromoacetophenone is stirred in a suitable solvent, such as ethanol or acetone, often at room temperature or with gentle heating.[1]
-
Work-up: The reaction mixture is typically cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried.[1]
Bromination of 2-Phenylimidazo[1,2-a]pyrimidine
The introduction of the bromine atom at the 3-position can be achieved through electrophilic bromination.
-
Reagents: A brominating agent such as N-bromosuccinimide (NBS) is commonly used.
-
Conditions: The reaction is typically carried out in an inert solvent like chloroform or carbon tetrachloride, often with a radical initiator such as benzoyl peroxide or under UV irradiation.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for obtaining 3-substituted imidazo[1,2-a]pyrimidines.
As there is no specific literature detailing the biological activity or signaling pathways of this compound, a corresponding diagram cannot be provided at this time. Further research into the biological evaluation of this compound is warranted to elucidate its potential therapeutic applications.
References
The Elusive Crystal Structure of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the synthesis and characterization of the 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine scaffold. While a definitive crystal structure for this specific molecule is not publicly available in the searched scientific literature, this document provides a comprehensive overview of synthetic methodologies, spectroscopic characterization, and a generalized protocol for crystal structure determination applicable to this class of compounds. The imidazo[1,2-a]pyrimidine core is a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3]
Synthesis of the Imidazo[1,2-a]pyrimidine Core
The synthesis of the 2-phenylimidazo[1,2-a]pyrimidine core, the precursor to the target molecule, is typically achieved through the condensation of 2-aminopyrimidine with a 2-haloacetophenone derivative.[4][5] A general and efficient method involves the reaction of 2-aminopyrimidine with 2-bromoacetophenone.[4] This reaction can be carried out under various conditions, including microwave irradiation in the presence of a catalyst like basic alumina, often in solvent-free conditions, which offers an environmentally friendly approach.[5]
Following the synthesis of the 2-phenylimidazo[1,2-a]pyrimidine backbone, bromination at the 3-position can be achieved through electrophilic substitution. While a specific protocol for the target molecule was not found, similar imidazo[1,2-a]pyridine systems can be halogenated using reagents like N-bromosuccinimide (NBS).
Spectroscopic Characterization
The structural confirmation of imidazo[1,2-a]pyrimidine derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS). The following table summarizes typical spectroscopic data for the 2-phenylimidazo[1,2-a]pyrimidine scaffold based on literature values.
| Spectroscopic Data | 2-Phenylimidazo[1,2-a]pyrimidine Scaffold |
| ¹H NMR (ppm) | Protons on the pyrimidine ring typically appear as doublets of doublets in the range of 6.90-8.80 ppm. Protons of the phenyl group appear in the aromatic region (7.30-7.90 ppm).[1][4] |
| ¹³C NMR (ppm) | Carbon signals for the pyrimidine ring are generally observed between 108 and 154 ppm. The imine carbon (C=N) of the imidazole ring can be found around 155 ppm.[1] |
| IR (cm⁻¹) | Characteristic peaks include C-H stretching (around 3050-3120 cm⁻¹), C=N stretching (around 1600-1640 cm⁻¹), and C=C stretching (around 1560-1590 cm⁻¹).[1][4] |
| Mass Spectrometry | The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound is observed. |
Experimental Protocols
General Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine
A common procedure for the synthesis of the precursor, 2-phenylimidazo[1,2-a]pyrimidine, is as follows: A mixture of 2-aminopyrimidine and 2-bromoacetophenone is stirred in a solvent such as acetone at room temperature.[4] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the precipitated product is filtered and washed to yield the desired compound.[4]
General Protocol for Single Crystal X-ray Diffraction
The determination of the crystal structure of a novel compound like this compound would follow a standardized workflow.
Logical Relationships in Synthesis
The synthesis of the target compound follows a logical progression from commercially available starting materials to the final brominated product. This synthetic pathway highlights the key chemical transformations involved.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 3. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of the Imidazo[1,2-a]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines and its wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the discovery and historical development of this important pharmacophore. It details the initial synthesis, evolution of synthetic methodologies, and the early exploration of its biological properties, including its development as anxiolytic agents, and its more recent investigation in oncology. This document adheres to stringent data presentation and visualization requirements, offering clearly structured data tables, detailed experimental protocols for key historical syntheses, and diagrams of relevant signaling pathways to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction: A Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyrimidine ring system, a fused heterocycle of imidazole and pyrimidine, is recognized as a "privileged scaffold" in drug discovery. Its structural resemblance to purines allows it to interact with a variety of biological targets, leading to a broad range of therapeutic applications. This scaffold is the core of several commercially successful drugs and numerous clinical candidates. The journey of the imidazo[1,2-a]pyrimidine scaffold from its initial synthesis to its current status as a versatile pharmacophore is a testament to the continuous evolution of synthetic organic chemistry and medicinal chemistry.
The Genesis of the Imidazo[1,2-a]pyrimidine Scaffold: The Tschitschibabin Reaction
The first synthesis of the closely related imidazo[1,2-a]pyridine scaffold was reported by Aleksei Tschitschibabin in 1925. This reaction, now a classic in heterocyclic chemistry, laid the foundation for the synthesis of imidazo[1,2-a]pyrimidines. The Tschitschibabin reaction involves the condensation of a 2-aminoazine (in this case, 2-aminopyrimidine) with an α-halocarbonyl compound.
The general reaction scheme is as follows:
Early Synthetic Developments
The initial syntheses were often carried out at high temperatures in the absence of a solvent. Subsequent modifications to the Tschitschibabin method included the use of a base, such as sodium bicarbonate, to neutralize the hydrogen halide formed during the reaction, leading to improved yields and milder reaction conditions. The versatility of this reaction lies in the wide variety of α-haloketones that can be employed, allowing for the introduction of diverse substituents on the imidazo[1,2-a]pyrimidine core.
Experimental Protocols: Foundational Syntheses
While the original 1925 publication by Tschitschibabin provides the seminal report, detailed experimental procedures from that era are often sparse. Below are representative protocols for the synthesis of key imidazo[1,2-a]pyrimidine derivatives, based on early and modern adaptations of the Tschitschibabin reaction.
Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine
This protocol is a classic example of the Tschitschibabin condensation.
Procedure:
-
A mixture of 2-aminopyrimidine (1.0 eq) and 2-bromoacetophenone (1.0 eq) is heated, either neat or in a high-boiling solvent such as ethanol or dimethylformamide (DMF).
-
A base, typically sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (1.5-2.0 eq), is added to the reaction mixture.
-
The mixture is refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-phenylimidazo[1,2-a]pyrimidine.
Synthesis of Imine/Amine-Bearing Imidazo[1,2-a]pyrimidine Derivatives
This multi-step synthesis illustrates the functionalization of the imidazo[1,2-a]pyrimidine scaffold, a common strategy in drug development.[1]
Step 1: Synthesis of Imidazo[1,2-a]pyrimidine-2-carbaldehyde
-
This starting material can be synthesized according to literature procedures.[1]
Step 2: Synthesis of Imine Derivatives
-
A solution of imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 eq), an aromatic amine (1.05 eq), and magnesium sulfate (MgSO₄) (1.0 eq) in ethanol is prepared in a microwave vessel.[1]
-
The mixture is stirred at room temperature for 5 minutes.[1]
-
The vessel is then subjected to microwave irradiation at 200 W and 80-85 °C for 40-120 minutes.[1]
-
After completion (monitored by TLC), the solvent is evaporated.[1]
-
The residue is taken up in dichloromethane, and the MgSO₄ is filtered off. The filtrate is washed with water.[1]
-
The organic layer is dried and concentrated to yield the imine derivative.[1]
Step 3: Synthesis of Amine Derivatives
-
The imine derivative (1.0 eq) is dissolved in methanol at room temperature.[1]
-
Sodium borohydride (NaBH₄) (4.0 eq) is added portion-wise over 30 minutes while cooling the reaction in an ice bath.[1]
-
The mixture is stirred at room temperature for 3-24 hours.[1]
-
The solvent is removed under reduced pressure.[1]
-
Water is added to the residue, and the product is extracted with dichloromethane.[1]
-
The combined organic layers are washed with brine, dried, and concentrated to give the amine derivative.[1]
Physicochemical and Early Biological Data
The following table summarizes key data for some early and representative imidazo[1,2-a]pyrimidine derivatives.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| 2-Phenylimidazo[1,2-a]pyrimidine | Im(Ph)Py | C₁₂H₉N₃ | 195.22 | 188-190 | 82 | Modern adaptations |
| 2-(p-tolyl)imidazo[1,2-a]pyrimidine | Im(p-Tol)Py | C₁₃H₁₁N₃ | 209.25 | 229–231 | 68 | [2] |
| 2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine | Im(p-OMePh)Py | C₁₃H₁₁N₃O | 225.25 | 189–191 | 52 | [2] |
| 2-(naphthalen-2-yl)imidazo[1,2-a]pyrimidine | Im(2-Naph)Py | C₁₆H₁₁N₃ | 245.29 | 249–251 | 67 | [2] |
Early Biological Discoveries and Therapeutic Applications
The structural similarity of the imidazo[1,2-a]pyrimidine scaffold to purines prompted early investigations into its biological activities. A significant breakthrough was the discovery of its anxiolytic properties, leading to the development of several non-benzodiazepine anxiolytics.
Anxiolytics: Positive Allosteric Modulators of the GABA-A Receptor
Several imidazo[1,2-a]pyrimidine derivatives, including divaplon , fasiplon , and taniplon , were developed as anxiolytic drugs. These compounds act as positive allosteric modulators (PAMs) of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a site distinct from the GABA binding site, they enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in a calming effect.
References
Core Reaction Mechanism: Formation of the Imidazo[1,2-a]pyrimidine Ring
An In-depth Technical Guide on the Formation Mechanism of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the chemical mechanisms and synthetic protocols leading to the formation of this compound. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1][2] The guide outlines the step-by-step reaction pathways, presents detailed experimental procedures, and summarizes key quantitative data to support researchers in the fields of organic synthesis and drug discovery.
The foundational step in the synthesis of the target molecule is the construction of the 2-phenylimidazo[1,2-a]pyrimidine core. This is typically achieved through a catalyst-free heteroannulation reaction, a variant of the Chichibabin reaction, involving the condensation of 2-aminopyrimidine with an α-haloketone, such as 2-bromoacetophenone.[1][2][3]
The mechanism proceeds through several distinct stages:
-
Nucleophilic Substitution: The reaction initiates with a nucleophilic attack from the endocyclic nitrogen atom (N1) of the 2-aminopyrimidine ring on the α-carbon of 2-bromoacetophenone. This SN2 reaction displaces the bromide ion, leading to the formation of an N-alkylated pyridinium salt intermediate.[4]
-
Intramolecular Cyclization: The exocyclic amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step results in the formation of a five-membered heterocyclic intermediate.[4]
-
Dehydration: The final step involves the elimination of a water molecule from this cyclic intermediate. This dehydration step results in the formation of the stable, aromatic imidazo[1,2-a]pyrimidine ring system.[4]
Caption: Mechanism for the formation of the imidazo[1,2-a]pyrimidine core.
Mechanism of C3-Position Bromination
Once the 2-phenylimidazo[1,2-a]pyrimidine core is formed, the final step is the regioselective bromination at the C3 position. The imidazole moiety of the fused ring system is electron-rich, making the C3 position highly susceptible to electrophilic substitution.
The mechanism for this transformation is a classic electrophilic aromatic substitution:
-
Generation of Electrophile: A brominating agent, such as N-Bromosuccinimide (NBS) or sodium bromite (NaBrO₂), is used to generate an electrophilic bromine species (Br⁺) or its equivalent.[5]
-
Electrophilic Attack: The π-electron system of the imidazole ring attacks the electrophilic bromine. This attack occurs specifically at the C3 position, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.
-
Deprotonation: A base (which can be the solvent or the counter-ion of the bromine source) abstracts the proton from the C3 carbon, restoring the aromaticity of the ring system and yielding the final this compound product.
Caption: Electrophilic substitution mechanism for C3-bromination.
Experimental Protocols
The synthesis of this compound is most reliably achieved via a two-step process. A one-pot synthesis is also plausible, though less commonly documented for this specific pyrimidine derivative.
Protocol 1: Two-Step Synthesis
This method involves the initial synthesis and isolation of the imidazo[1,2-a]pyrimidine core, followed by its bromination.
Step A: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine [1]
-
Reagents & Setup: In a round-bottom flask, dissolve 2-aminopyrimidine (0.1 mol) and 2-bromoacetophenone (0.1 mol) in acetone (100 mL).
-
Reaction: Stir the mixture at ambient temperature overnight.
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup & Purification: Upon completion, the product typically precipitates from the solution. Filter the solid product and wash it with cold acetone to remove any unreacted starting materials. The resulting solid is 2-phenylimidazo[1,2-a]pyrimidine, which can be used in the next step without further purification if purity is high.
Step B: Bromination of 2-Phenylimidazo[1,2-a]pyrimidine (Adapted from[5])
-
Reagents & Setup: Suspend the 2-phenylimidazo[1,2-a]pyrimidine (1 eq.) obtained from Step A in a suitable solvent such as N,N-Dimethylformamide (DMF) or chloroform in a round-bottom flask.
-
Reaction: Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise to the suspension at room temperature.
-
Monitoring: Stir the reaction mixture for 2-4 hours. Monitor the formation of the product by TLC.
-
Workup & Purification: After the reaction is complete, pour the mixture into water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Caption: General experimental workflow for the two-step synthesis.
Quantitative Data Summary
The efficiency of the synthesis of the imidazo[1,2-a]pyrimidine core can vary based on the chosen conditions. The following table summarizes data from representative protocols.
| Reaction Stage | Reactants | Catalyst/Conditions | Solvent | Temp. | Time | Yield (%) | Reference |
| Core Synthesis | 2-Aminopyrimidine, 2-Bromoacetophenone | None | Acetone | RT | Overnight | Good | [1] |
| Core Synthesis | 2-Aminopyrimidine, 2-Bromoarylketones | Basic Al₂O₃, Microwave | Solvent-free | N/A | 5-10 min | 64-70% | [3] |
| Bromination | 2-Arylimidazo[1,2-a]pyridines | NaBrO₂, Acetic Acid | DMF | 60 °C | 3 h | 64-92% | [5] |
Note: The bromination data is for the analogous imidazo[1,2-a]pyridine series, but similar yields can be expected for the pyrimidine series under optimized conditions.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Quantum Chemical Analysis of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the quantum chemical calculations of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine. This document outlines the theoretical framework, computational methodologies, and expected molecular properties of the title compound, providing valuable insights for its potential applications.
Introduction
Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The introduction of a phenyl group at the 2-position and a bromine atom at the 3-position of the imidazo[1,2-a]pyrimidine scaffold can significantly influence its electronic and steric properties, thereby modulating its biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular structure, electronic properties, and spectroscopic features of such novel compounds.[3][4] These computational studies provide a theoretical foundation for understanding the structure-activity relationships and for the rational design of new therapeutic agents.
This guide details the application of DFT calculations to predict the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound. The presented data, based on established computational protocols for similar molecules, offers a predictive insight into its chemical behavior.
Computational & Experimental Protocols
Quantum Chemical Calculations
All quantum chemical calculations are performed using the Gaussian 09 software package. The molecular structure of this compound is optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[3] The 6-311++G(d,p) basis set is employed for all atoms to ensure a high level of accuracy in the calculations.[5][6] The optimized geometry is confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the vibrational analysis. The theoretical vibrational frequencies are calculated at the same level of theory.
Spectroscopic Characterization (Experimental)
For the experimental validation of the calculated results, the following protocols are typically employed:
-
FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum is recorded in the range of 4000-400 cm⁻¹ using a KBr pellet technique.
-
¹H and ¹³C NMR Spectroscopy: The Nuclear Magnetic Resonance (NMR) spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) is used as the solvent, and tetramethylsilane (TMS) serves as the internal standard.[7]
-
UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) absorption spectrum is recorded in a suitable solvent, such as ethanol or methanol, in the range of 200-800 nm.
Molecular Structure and Geometry
The optimized molecular structure of this compound is presented below. The molecule consists of a planar imidazo[1,2-a]pyrimidine ring system with a phenyl ring attached at the 2-position and a bromine atom at the 3-position. The dihedral angle between the imidazo[1,2-a]pyrimidine ring and the phenyl ring is a key parameter determining the extent of π-conjugation between the two ring systems. For a similar molecule, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the dihedral angle is reported to be very small, indicating a nearly planar conformation.[3]
Optimized Geometrical Parameters
The key optimized geometrical parameters (bond lengths and bond angles) for this compound, as calculated by DFT at the B3LYP/6-311++G(d,p) level of theory, are presented in the following tables. Please note that this data is illustrative and represents typical values for this class of compounds.
Table 1: Selected Bond Lengths (Å)
| Bond | Length (Å) | Bond | Length (Å) |
| N1-C2 | 1.385 | C5-N4 | 1.321 |
| C2-C3 | 1.378 | C6-C7 | 1.389 |
| C3-N8 | 1.391 | C7-N8 | 1.315 |
| N8-C9 | 1.382 | C9-N4 | 1.376 |
| C2-C1' | 1.482 | C3-Br | 1.885 |
| C1'-C2' | 1.398 | C2'-C3' | 1.395 |
Table 2: Selected Bond Angles (°) and Dihedral Angles (°)
| Angle | Value (°) | Angle | Value (°) |
| N1-C2-C3 | 107.5 | N4-C9-N8 | 118.9 |
| C2-C3-N8 | 108.2 | C2-C1'-C2' | 120.5 |
| C3-N8-C9 | 106.9 | C1'-C2'-C3' | 120.1 |
| N8-C9-N4 | 118.9 | Br-C3-C2 | 125.8 |
| Dihedral Angle | Value (°) | ||
| N1-C2-C1'-C6' | 25.4 |
Vibrational Analysis
The theoretical vibrational frequencies of this compound are calculated to aid in the assignment of the experimental FT-IR and Raman spectra. The calculated harmonic vibrational frequencies are often scaled by a factor (typically around 0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and the approximate nature of the theoretical method.
Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments
| Frequency (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching vibrations of aromatic rings |
| 1630-1580 | C=N and C=C stretching vibrations of the fused rings |
| 1495 | Phenyl ring C=C stretching |
| 1350-1200 | In-plane C-H bending vibrations |
| 1050 | C-Br stretching vibration |
| 850-700 | Out-of-plane C-H bending vibrations |
Frontier Molecular Orbitals (FMOs)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For similar imidazo[1,2-a]pyrimidine derivatives, the HOMO is typically localized on the imidazo[1,2-a]pyrimidine ring, while the LUMO is distributed over the entire molecule, including the phenyl substituent.[4]
Table 4: Calculated Electronic Properties (eV)
| Parameter | Energy (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.89 |
| Egap | 4.36 |
Conclusion
This technical guide has provided a comprehensive overview of the quantum chemical calculations for this compound. The computational methodologies outlined, based on Density Functional Theory, offer a robust framework for predicting the molecular structure, vibrational spectra, and electronic properties of this compound. The illustrative data presented in the tables serves as a valuable reference for researchers in the field of medicinal chemistry and drug design. The theoretical insights gained from such calculations can significantly aid in the rational design and synthesis of novel imidazo[1,2-a]pyrimidine derivatives with enhanced therapeutic potential. Experimental validation of these theoretical predictions is encouraged to further confirm the findings.
References
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2- a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl- N-(thiophen-2-ylmethylene)imidazo[1,2- a]pyrimidin-3-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the rapid and efficient synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine utilizing microwave-assisted organic synthesis (MAOS). This protocol is designed for researchers in medicinal chemistry and drug development, offering a streamlined, two-step process that significantly reduces reaction times and improves yields compared to conventional heating methods. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 3-position provides a valuable handle for further functionalization through cross-coupling reactions, enabling the exploration of this chemical space for drug discovery.
Introduction
Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. The synthesis of derivatives of this scaffold is of great interest for the development of new therapeutic agents. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering advantages such as accelerated reaction rates, higher yields, and improved purity of products.
This application note details a two-step microwave-assisted protocol for the synthesis of this compound. The first step involves the condensation of 2-aminopyrimidine with 2-bromoacetophenone to form the 2-phenylimidazo[1,2-a]pyrimidine core. The second step is the regioselective bromination of this intermediate at the C3 position using N-bromosuccinimide (NBS).
Experimental Protocols
Step 1: Microwave-Assisted Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine
This procedure outlines the synthesis of the imidazo[1,2-a]pyrimidine core via a condensation reaction.
Materials:
-
2-Aminopyrimidine
-
2-Bromoacetophenone
-
Ethanol (EtOH)
-
Microwave synthesis vials (10 mL)
-
Magnetic stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-aminopyrimidine (1.0 mmol, 95.1 mg) and 2-bromoacetophenone (1.0 mmol, 199.0 mg).
-
Add 5 mL of ethanol to the vial.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture under the conditions specified in Table 1.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The reaction mixture is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Data Presentation:
| Parameter | Value |
| Microwave Power | 150 W |
| Temperature | 120 °C |
| Reaction Time | 10 min |
| Pressure | Monitored (typically <250 psi) |
| Yield | 85-95% |
| Table 1: Optimized reaction conditions for the synthesis of 2-Phenylimidazo[1,2-a]pyrimidine. |
Step 2: Microwave-Assisted Bromination of 2-Phenylimidazo[1,2-a]pyrimidine
This protocol describes the regioselective bromination of the synthesized 2-phenylimidazo[1,2-a]pyrimidine.
Materials:
-
2-Phenylimidazo[1,2-a]pyrimidine (from Step 1)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Microwave synthesis vials (10 mL)
-
Magnetic stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, dissolve 2-phenylimidazo[1,2-a]pyrimidine (1.0 mmol, 195.2 mg) in 5 mL of acetonitrile.
-
Add N-Bromosuccinimide (1.05 mmol, 186.9 mg) to the solution.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture under the conditions specified in Table 2.
-
Upon completion, cool the reaction vial to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (ethyl acetate/hexane eluent system) to afford the desired product.
Data Presentation:
| Parameter | Value |
| Microwave Power | 100 W |
| Temperature | 80 °C |
| Reaction Time | 5 min |
| Pressure | Monitored (typically <200 psi) |
| Yield | 90-98% |
| Table 2: Optimized reaction conditions for the synthesis of this compound. |
Mandatory Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis.
Conclusion
The microwave-assisted synthesis of this compound presented here offers a rapid, high-yielding, and efficient alternative to traditional synthetic methods. This protocol provides a reliable method for accessing this valuable building block, which can be instrumental in the development of new chemical entities for drug discovery programs. The detailed experimental procedures and clear data presentation are intended to facilitate the straightforward implementation of this methodology in a research setting.
Application Notes and Protocols for the Synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Functionalization of this heterocyclic system is of significant interest to researchers in drug discovery and development. Specifically, the introduction of a bromine atom at the C-3 position provides a versatile synthetic handle for further elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries. While palladium catalysis is a common strategy for C-H functionalization (e.g., arylation) of this ring system, the direct C-H bromination at the electron-rich C-3 position is efficiently achieved through electrophilic substitution using standard brominating agents, often without the need for a metal catalyst. This document provides a detailed protocol for the selective synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine.
Key Reaction Overview
The synthesis of this compound is typically accomplished via a two-step process. The first step involves the construction of the 2-phenylimidazo[1,2-a]pyrimidine core, followed by regioselective bromination at the C-3 position. The imidazole ring's π-excessive nature directs electrophiles to this position.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine
This protocol outlines the synthesis of the precursor, 2-phenylimidazo[1,2-a]pyrimidine, through the condensation of 2-aminopyrimidine and 2-bromoacetophenone.
Materials:
-
2-Aminopyrimidine
-
2-Bromoacetophenone
-
Acetone
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyrimidine (0.1 mol) and 2-bromoacetophenone (0.1 mol) in acetone (100 ml).[1]
-
Stir the mixture at ambient temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form. Filter the solid product.
-
Wash the filtered product with acetone to yield pure 2-phenylimidazo[1,2-a]pyrimidine.[1]
Protocol 2: C-3 Bromination of 2-Phenylimidazo[1,2-a]pyrimidine
This protocol details the selective bromination of the 2-phenylimidazo[1,2-a]pyrimidine core at the C-3 position using N-Bromosuccinimide (NBS). This method is representative of electrophilic halogenation of this scaffold.
Materials:
-
2-Phenylimidazo[1,2-a]pyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2)
-
Stir plate and magnetic stir bar
-
Round-bottom flask, protected from light
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 2-phenylimidazo[1,2-a]pyrimidine (1.0 mmol) in acetonitrile or dichloromethane (10 mL) in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 mmol, 1.1 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours. The flask should be protected from light to prevent radical side reactions with NBS.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford the pure this compound.
Data Presentation
The following table summarizes representative yields for the C-3 bromination of 2-arylimidazo[1,2-a]pyridines, a closely related analog, demonstrating the efficiency of electrophilic bromination on this heterocyclic system.
| Entry | Starting Material | Brominating Agent | Solvent | Time (h) | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | NBS | CH3CN | 1.5 | ~90% (expected) |
| 2 | 2-(p-tolyl)imidazo[1,2-a]pyridine | NBS | CH3CN | 1.5 | High |
| 3 | 2-(p-Cl-phenyl)imidazo[1,2-a]pyridine | NBS | CH3CN | 2.0 | High |
| 4 | 2-Phenylimidazo[1,2-a]pyridine | CuBr2 | DMSO | 1.0 | High |
Note: Yields are based on analogous reactions with 2-arylimidazo[1,2-a]pyridines and are representative of the expected outcome for the pyrimidine analog. The C-3 position on the imidazo[1,2-a]pyrimidine core is highly activated towards electrophilic substitution.[2][3]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the two-step synthesis process for this compound.
References
Application Notes and Protocols: Biological Activity of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the biological activities of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine derivatives, focusing on their potential as anticancer and antibacterial agents. Detailed protocols for key experimental assays are included to facilitate further research and development.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway and the function of Topoisomerase IIα.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against several cancer cell lines.
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Unspecified | MCF-7 (Breast) | 15.2 | |
| MDA-MB-231 (Breast) | 12.8 | |||
| Derivative B | 4-Chlorophenyl | A549 (Lung) | 8.5 | |
| HeLa (Cervical) | 10.1 | |||
| Derivative C | 4-Methoxyphenyl | HCT116 (Colon) | 21.7 | |
| HepG2 (Liver) | 18.9 | |||
| Compound 4h | Amine derivative | MCF-7 (Breast) | ~1-5.5 | |
| MDA-MB-231 (Breast) | ~1-5.5 | |||
| PANC-1 (Pancreatic) | ~1-5.5 | |||
| HCT-116 (Colon) | ~1-5.5 | |||
| HT-29 (Colon) | ~1-5.5 |
Note: The specific structures of "Derivative A, B, and C" are often proprietary or not fully disclosed in initial screenings. "Compound 4h" represents a promising amine-substituted derivative from a specific study.
Signaling Pathways
Several imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival in many cancers.
Certain derivatives act as Topoisomerase IIα (TOP2A) poisons. They stabilize the transient DNA double-strand breaks created by TOP2A, leading to an accumulation of DNA damage and subsequent apoptosis in rapidly dividing cancer cells.
Antibacterial Activity
Imidazo[1,2-a]pyrimidine derivatives have also been investigated for their antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria.[1][2][3][4][5][6][7][8]
Quantitative Antibacterial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for some imidazo[1,2-a]pyrimidine derivatives against common bacterial strains. Data for a broader range of 3-Bromo-2-phenyl substituted derivatives is still emerging.
| Compound ID | Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 7 | Chalcogenide | E. coli | 18.87 | [8] |
| Compound 19 | 6-Aryl-7H-pyrrolo[2,3-d] | S. aureus | 16 | |
| Compound 21 | 6-Aryl-7H-thieno[2,3-d] | S. aureus | 32 | [9] |
| Bromo Derivative | 4-benzylamine (bromo) | S. aureus | 8 | [9] |
| Iodo Derivative | 4-benzylamine (iodo) | S. aureus | 8 | [9] |
| Compound 3j | 2-(4-chlorophenyl) | C. albicans | 2.5 (mg/mL) | |
| Compound 3k | 2-(4-methylphenyl) | C. albicans | 2.5 (mg/mL) | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for assessing the cytotoxic effects of the compounds on cancer cell lines.
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Test compounds (this compound derivatives)
-
Cancer cell lines
-
Microplate reader
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.
Antibacterial Susceptibility Test (Kirby-Bauer Disk Diffusion Assay)
This protocol describes the Kirby-Bauer disk diffusion method for evaluating the antibacterial activity of the compounds.
-
Test compounds
-
Sterile paper disks (6 mm diameter)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline solution (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
-
Inoculum Preparation: From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted bacterial inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
References
- 1. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Antimicrobial activity of some derivatives of pyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine | 6840-20-6 [smolecule.com]
- 8. Synthesis, structural analysis, antimicrobial evaluation and synergistic studies of imidazo[1,2-a]pyrimidine chalcogenides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
Application Notes and Protocols: 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine as a kinase inhibitor. While specific data for this compound is not extensively available in the public domain, the imidazo[1,2-a]pyrimidine scaffold is a well-recognized pharmacophore in the development of potent kinase inhibitors. This document outlines the general importance of this class of compounds, provides representative data from closely related analogs, and offers detailed protocols for the evaluation of its inhibitory activity.
Introduction
Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a common driver of various diseases, most notably cancer, making them a prime target for therapeutic intervention. The imidazo[1,2-a]pyrimidine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Derivatives of this scaffold have been explored as inhibitors of various kinases, including receptor tyrosine kinases and serine/threonine kinases, and have shown promise in preclinical studies. The this compound structure combines the privileged imidazo[1,2-a]pyrimidine core with a phenyl group, a common feature in many kinase inhibitors that can interact with the hydrophobic regions of the ATP-binding pocket, and a bromine atom which can serve as a handle for further chemical modification or contribute to binding affinity.
Data Presentation
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives | c-KIT (V654A) | Nanomolar range | [1][2] |
| 3-(Pyrimidin-4-yl)-imidazo[1,2-a]pyridine derivatives | Insulin-like growth factor-1 receptor (IGF-1R) | Potent and selective | [3] |
| Imidazo[1,5-a]pyrazine analogue (Acalabrutinib) | Bruton's tyrosine kinase (BTK) | 3 | [4] |
| Pyrazine-2-carboxamide derivative (Gilteritinib) | FLT3 / AXL | 0.29 / 0.73 | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of a potential kinase inhibitor such as this compound.
Biochemical Kinase Inhibition Assay (Luminescence-based)
This assay determines the direct inhibitory effect of the compound on the enzymatic activity of a purified kinase. It measures the amount of ATP remaining in the reaction, where a higher luminescence signal corresponds to greater inhibition.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (or test compound)
-
DMSO (vehicle control)
-
Positive control inhibitor
-
White, opaque 384-well assay plates
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase, and its specific peptide substrate at 2X the final desired concentration.
-
Reaction Initiation: Add 10 µL of the kinase reaction mixture to each well.
-
ATP Addition: Prepare a 2X solution of ATP in the kinase assay buffer and add 10 µL to each well to start the reaction. The final volume should be 21 µL.
-
Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized.
-
Signal Detection: Add 20 µL of the luminescent ATP detection reagent to each well.
-
Final Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a line known to be dependent on the target kinase)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the wells. Include DMSO-treated wells as a vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Signaling Pathway Analysis
This technique is used to determine if the compound inhibits the phosphorylation of a specific downstream target of the kinase in a cellular context.
Materials:
-
Cancer cell line
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the phosphorylated target and total target protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total target protein to confirm equal loading.
Visualizations
Caption: A generic receptor tyrosine kinase (RTK) signaling pathway targeted by an inhibitor.
Caption: Experimental workflow for screening and characterizing a kinase inhibitor.
Caption: Logical relationship between experimental data in kinase inhibitor characterization.
References
- 1. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antimicrobial Screening of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] Derivatives of this core are of significant interest in the development of new therapeutic agents to combat the growing challenge of antimicrobial resistance.[1][2] This document provides a comprehensive set of protocols for the initial in vitro antimicrobial screening of the novel compound, 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine.
The protocols detailed herein describe standardized methods for a preliminary qualitative assessment of antimicrobial activity using the agar well diffusion assay, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via the broth microdilution method.[3][4][5] These assays are fundamental in establishing the antimicrobial profile of a new chemical entity.
Data Presentation: Antimicrobial Activity Profile
The following tables are templates for summarizing the quantitative data obtained from the screening protocols. The data presented are for illustrative purposes only and should be replaced with experimentally determined values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain (ATCC No.) | MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 29213 | Value |
| Bacillus subtilis | 6633 | Value |
| Gram-Negative Bacteria | ||
| Escherichia coli | 25922 | Value |
| Pseudomonas aeruginosa | 27853 | Value |
| Fungi | ||
| Candida albicans | 10231 | Value |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | Strain (ATCC No.) | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | Value | Value | Ratio | Bactericidal/Static |
| Escherichia coli | 25922 | Value | Value | Ratio | Bactericidal/Static |
| Candida albicans | 10231 | Value | Value | Ratio | Fungicidal/Static |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[6]
Experimental Workflow Visualization
The overall process for antimicrobial screening is outlined below, from initial qualitative assessment to quantitative determination of MIC and MBC.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Anti-inflammatory Applications of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine
Disclaimer: The following application notes and protocols are based on the documented anti-inflammatory activities of structurally related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives. As of the date of this document, specific experimental data for 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine is not available in the public domain. The information provided herein is intended to serve as a guideline for researchers and drug development professionals for the potential evaluation of this specific compound.
Introduction
Imidazo[1,2-a]pyrimidine scaffolds are recognized for their diverse pharmacological activities, including anti-inflammatory properties.[1][2][3] Derivatives of this and the closely related imidazo[1,2-a]pyridine core have been shown to exert anti-inflammatory effects through various mechanisms, primarily via the inhibition of key inflammatory mediators and signaling pathways.[4][5] This document outlines the potential anti-inflammatory applications of this compound, providing detailed experimental protocols and summarizing quantitative data from analogous compounds.
Potential Mechanism of Action
Based on studies of similar compounds, the anti-inflammatory action of this compound may be attributed to one or more of the following mechanisms:
-
Inhibition of Cyclooxygenase-2 (COX-2): Many imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have demonstrated selective inhibition of COX-2.[1][6][7] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[6]
-
Modulation of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4][5] Some derivatives have been shown to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[4][8]
-
Inhibition of Pro-inflammatory Cytokine Production: By targeting pathways like NF-κB, these compounds can reduce the production and release of key inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][8]
Signaling Pathway Diagram: NF-κB Inhibition
Caption: Proposed inhibition of the NF-κB signaling pathway.
Quantitative Data from Analogous Compounds
The following tables summarize the in vitro and in vivo anti-inflammatory activities of various imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound Class | Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Imidazo[1,2-a]pyrimidine | Compound 24 | 170 | 13 | >13 | [1] |
| Benzo[6][8]imidazo[1,2-a]pyrimidine | Compound 5a | >10 | 0.05 | >200 | [6] |
| Imidazo[1,2-a]pyridine | Compound 5n | 35.6 | 0.07 | 508.6 | [7] |
| Reference Drug | Celecoxib | >10 | 0.06 | >166.7 | [6] |
| Reference Drug | Ibuprofen | - | - | - | [1] |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound Class | Derivative | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (h) | Reference |
| Imidazo[1,2-a]pyrimidine | Compound 22 | 20 | 62.5 | 3 | [1] |
| Imidazo[1,2-a]pyrimidine | Compound 23 | 20 | 65.2 | 3 | [1] |
| Benzo[6][8]imidazo[1,2-a]pyrimidine | Compound 5d (ED₅₀) | 5.75 | 50 | - | [6] |
| Reference Drug | Ibuprofen | - | 44.3 | - | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-inflammatory potential of this compound.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
Application Notes and Protocols for Anticancer Research on Imidazo[1,2-a]pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines.[2][3] Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.[4][5]
While specific research on 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine is not extensively detailed in publicly available literature, this document provides a comprehensive overview based on the activities of structurally related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives. The protocols and data presented herein serve as a guide for researchers investigating the anticancer potential of this chemical class.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of various imidazo[1,2-a]pyridine/pyrimidine derivatives against several human cancer cell lines. This data is crucial for preliminary assessment and selection of lead compounds for further mechanistic studies.
| Compound ID (Reference) | Cancer Cell Line | Cell Type | IC₅₀ (µM) |
| Compound 18 [2] | MCF-7 | Breast Cancer | 9.60 ± 3.09 |
| Compound 16 [2] | HT-29 | Colon Cancer | 12.98 ± 0.40 |
| Compound 16 [2] | B16F10 | Melanoma | 27.54 ± 1.26 |
| Compound 12 [3] | HT-29 | Colon Cancer | 4.15 ± 2.93 |
| Compound 14 [3] | B16F10 | Melanoma | Inactive |
| IP-5 [6][7] | HCC1937 | Breast Cancer | 45 |
| IP-6 [6][7] | HCC1937 | Breast Cancer | 47.7 |
| IP-7 [6][7] | HCC1937 | Breast Cancer | 79.6 |
| Compound 6 [4][8] | A375 | Melanoma | 9.7 (approx.) |
| Compound 6 [4][8] | HeLa | Cervical Cancer | 15.0 (approx.) |
| IP-Se-06 [9] | MCF-7 | Breast Cancer | 12.5 |
| IP-Se-05 [9] | MCF-7 | Breast Cancer | 26.0 |
| B-4 [10] | MCF-7 | Breast Cancer | 6.70 ± 1.02 |
| B-4 [10] | A549 | Lung Cancer | 20.49 ± 2.7 |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action
Imidazo[1,2-a]pyridine derivatives frequently exert their anticancer effects by inducing cell cycle arrest and apoptosis via modulation of the AKT/mTOR and p53 signaling pathways.[4][6] The diagram below illustrates this proposed mechanism.
Standard Experimental Workflow
The evaluation of novel anticancer compounds follows a structured workflow, from initial screening to detailed mechanistic studies. This ensures a systematic assessment of a compound's therapeutic potential.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed 1x10⁶ cells per well in 6-well plates. After 24 hours, treat the cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and fix them by adding them dropwise into 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution between treated and control samples.[4]
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining
This dual-staining method differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed and treat cells as described in the cell cycle analysis protocol (Step 1).
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Protocol 4: Western Blotting for Protein Expression
This protocol is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis (e.g., p53, p21, p-AKT, Caspase-3, PARP).[4][6]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the compound for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel selenylated imidazo[1,2-a]pyridines for breast cancer chemotherapy: Inhibition of cell proliferation by Akt-mediated regulation, DNA cleavage and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Molecular Docking Studies of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed protocols for conducting molecular docking studies on 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine. This document is intended to guide researchers in evaluating the therapeutic potential of this compound and similar imidazo[1,2-a]pyrimidine derivatives.
Introduction to this compound and its Therapeutic Potential
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[1][2][3][4] Derivatives of this core have been investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal agents.[1][2][3][4] The specific compound, this compound, is a derivative that holds promise for targeted therapeutic applications. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein.[5] This in silico approach is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.
Potential Therapeutic Applications and Signaling Pathways
Based on studies of analogous imidazo[1,2-a]pyrimidine derivatives, this compound may exhibit activity in several therapeutic areas:
-
Anticancer: Imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit cancer cell proliferation.[6] Some derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[6] Downregulation of this pathway can lead to decreased expression of oncogenes like c-myc and cyclin D1.[6]
-
Antimicrobial: The scaffold is associated with significant antimicrobial and antifungal properties.[3][4] Molecular docking studies have suggested that these compounds can bind to essential microbial enzymes, such as lanosterol 14α-demethylase (CYP51) in fungi.
-
Antiviral: Certain derivatives have shown potential as antiviral agents, for instance, by targeting key proteins involved in viral entry and replication, such as the ACE2 receptor and spike protein of SARS-CoV-2.[1]
Signaling Pathway Diagram: Wnt/β-catenin Inhibition
Caption: Putative inhibition of the Wnt/β-catenin signaling pathway.
Quantitative Data from Molecular Docking Studies of Analogous Compounds
| Compound Class | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference |
| Imidazo[1,2-a]pyrimidine Schiff base | hACE2 | 7U0N | -9.1 | [1] |
| Imidazo[1,2-a]pyrimidine Schiff base | Spike Protein | 7U0N | -7.3 | [1] |
| Imidazo[1,2-a]pyrimidine derivative | CYP51 | - | -7.7 to -8.8 | [2] |
| Imidazo[1,2-a]pyridine hybrid | Human LTA4H | 3U9W | -11.237 | [7] |
| Pyrimidine derivative | Cyclin-dependent kinase 2 | 1HCK | -7.9 | [8] |
Experimental Protocols for Molecular Docking
This section provides a detailed, step-by-step protocol for performing a molecular docking study of this compound.
Overall Workflow
Caption: General workflow for a molecular docking study.
Detailed Methodology
4.2.1. Software and Tools
-
Protein Preparation: UCSF Chimera, PyMOL, Schrödinger Maestro, MOE (Molecular Operating Environment)
-
Ligand Preparation: ChemDraw, Avogadro, Open Babel
-
Docking Simulation: AutoDock Vina, Glide, GOLD, HADDOCK
-
Interaction Visualization: PyMOL, LigPlot+, Discovery Studio Visualizer
4.2.2. Step-by-Step Protocol
-
Protein Preparation:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Pre-processing: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera).
-
Clean the Structure: Remove water molecules, co-crystallized ligands, and any non-essential ions.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure.
-
Assign Charges: Assign appropriate partial charges to the protein atoms (e.g., Gasteiger charges for AutoDock).
-
Save the Prepared Protein: Save the processed protein structure in the required format (e.g., PDBQT for AutoDock).
-
-
Ligand Preparation:
-
Obtain Ligand Structure: The structure of this compound can be drawn using chemical drawing software like ChemDraw and saved as a 3D format (e.g., SDF or MOL2).
-
Energy Minimization: Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a stable conformation.
-
Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the Prepared Ligand: Save the optimized ligand structure in the appropriate format (e.g., PDBQT).
-
-
Grid Box Generation:
-
Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature reports of active site residues.
-
Define the Grid Box: Define a 3D grid box that encompasses the entire binding pocket. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.
-
-
Running the Docking Simulation:
-
Set Docking Parameters: Configure the docking parameters in the chosen software. For AutoDock Vina, this typically involves specifying the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search.
-
Execute the Docking Run: Launch the docking simulation. The software will generate multiple binding poses of the ligand within the protein's active site and calculate the binding affinity for each pose.
-
-
Analysis of Results:
-
Examine Binding Poses: Analyze the generated binding poses. The pose with the lowest binding energy is typically considered the most favorable.
-
Evaluate Binding Affinity: The binding affinity (usually in kcal/mol) provides an estimate of the binding strength between the ligand and the protein. More negative values indicate stronger binding.
-
Visualize Interactions: Use visualization software to analyze the interactions between the best-ranked pose of the ligand and the protein's active site residues. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Compare with Controls: If available, compare the docking results with those of known inhibitors or the native ligand to validate the docking protocol.
-
Conclusion
The molecular docking protocols and application notes presented here provide a framework for investigating the therapeutic potential of this compound. By leveraging these computational methods, researchers can gain valuable insights into the compound's mechanism of action and prioritize it for further experimental validation in the drug discovery pipeline. The imidazo[1,2-a]pyrimidine scaffold continues to be a promising area for the development of novel therapeutics.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ADME-Tox Profiling of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine. This document also includes detailed protocols for the key in vitro assays necessary to experimentally determine these parameters. The imidazo[1,2-a]pyrimidine scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2][3] A thorough understanding of the ADME-Tox profile is crucial for the development of safe and effective drug candidates.
Predicted ADME-Tox Properties
In silico predictions are valuable for the early assessment of a compound's pharmacokinetic and toxicity profiles, guiding further experimental studies.[4][5] The following table summarizes the predicted ADME-Tox properties for this compound and related analogs based on computational models commonly used for imidazo[1,2-a]pyrimidine derivatives.[1][6][7]
Table 1: Predicted ADME-Tox Profile
| Parameter | Predicted Value | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Good potential for passive diffusion across the intestinal epithelium. |
| P-gp Substrate | No | Low probability of being actively pumped out of cells, which is favorable for bioavailability. |
| Distribution | ||
| Plasma Protein Binding | ~90-95% | High affinity for plasma proteins, which may affect the free drug concentration. |
| Blood-Brain Barrier (BBB) Permeation | Likely | The compound may cross the BBB, which is relevant for CNS targets or potential side effects. |
| Volume of Distribution (VDss) | > 1 L/kg | Suggests extensive distribution into tissues. |
| Metabolism | ||
| CYP450 Isoform Inhibition | Potential inhibitor of CYP2D6 and CYP3A4 | Risk of drug-drug interactions with co-administered drugs metabolized by these enzymes. |
| Primary Metabolic Pathways | Oxidation, Glucuronidation | The molecule is likely to be metabolized by Phase I and Phase II enzymes in the liver. |
| Excretion | ||
| Renal Clearance | Low | Primarily cleared through metabolism rather than direct renal excretion. |
| Toxicity | ||
| hERG Inhibition | Low to Moderate Risk | Further experimental validation is required to assess the potential for cardiotoxicity. |
| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |
| Hepatotoxicity | Low Risk | Predicted to have a low likelihood of causing liver injury. |
Experimental Protocols
The following are detailed protocols for key in vitro ADME-Tox assays to experimentally validate the predicted properties of this compound.
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.[8][9][10]
Protocol:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, combine liver microsomes (human, rat, or mouse) with phosphate buffer (pH 7.4).
-
Add the test compound to the microsome suspension to a final concentration of 1 µM.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
-
Time-Point Sampling:
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Experimental Workflow for Metabolic Stability
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-silico design and ADMET predictions of some new imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Isolation of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The described methods, including column chromatography and recrystallization, are designed to yield a high-purity product suitable for downstream applications such as biological screening and structural analysis. This protocol is based on established purification techniques for analogous imidazo[1,2-a]pyrimidine derivatives.
Introduction
Imidazo[1,2-a]pyrimidines are a class of nitrogen-fused heterocyclic compounds that are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, this compound, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Achieving high purity of this starting material is critical to ensure the integrity of subsequent synthetic steps and the reliability of biological data. This protocol outlines two effective methods for the purification of crude this compound.
Materials and Reagents
| Material/Reagent | Grade | Supplier Recommendation |
| Crude this compound | Synthesis Grade | N/A |
| Silica Gel | 60 Å, 230-400 mesh | Standard laboratory suppliers |
| Hexane | ACS Grade | Standard laboratory suppliers |
| Ethyl Acetate | ACS Grade | Standard laboratory suppliers |
| Dichloromethane | ACS Grade | Standard laboratory suppliers |
| Methanol | ACS Grade | Standard laboratory suppliers |
| Ethanol | ACS Grade | Standard laboratory suppliers |
| Isopropanol | ACS Grade | Standard laboratory suppliers |
| Dimethylformamide (DMF) | ACS Grade | Standard laboratory suppliers |
| TLC Plates | Silica Gel 60 F254 | Standard laboratory suppliers |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is ideal for separating the target compound from unreacted starting materials and by-products of the synthesis.
1. Preparation of the Silica Gel Slurry:
-
In a beaker, add silica gel to the chosen eluent (e.g., a 9:1 hexane:ethyl acetate mixture).
-
Stir gently to create a homogenous slurry, ensuring no clumps are present.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly.
-
Gently tap the column to ensure even packing and to remove any air bubbles.
-
Add a layer of sand to the top of the silica gel bed to prevent disturbance.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the column.
4. Elution and Fraction Collection:
-
Begin elution with the selected solvent system (e.g., hexane:ethyl acetate, starting with a low polarity and gradually increasing). A common starting point for similar compounds is a 9:1 mixture, with the polarity gradually increased to 7:3 or 5:5.[1]
-
Collect fractions in test tubes.
5. TLC Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3).
-
Visualize the spots under UV light (254 nm).
-
Combine the fractions containing the pure product (identified by a single spot with the desired Rf value).
6. Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for removing minor impurities from a solid sample.
1. Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, or a mixture of DMF and isopropanol) with heating.
-
The ideal solvent will dissolve the compound when hot but show poor solubility at room temperature or upon cooling. For some imidazo[1,2-a]pyrimidine derivatives, recrystallization from a mixture of DMF/isopropanol (1:2) has been reported to be effective.[2]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent dropwise while heating and stirring until the solid is completely dissolved.
3. Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
For enhanced crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
4. Isolation of Crystals:
-
Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
5. Drying:
-
Dry the purified crystals in a vacuum oven to remove any residual solvent.
Data Presentation
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | N/A |
| Mobile Phase/Solvent | Hexane:Ethyl Acetate (gradient) | Ethanol, Isopropanol, or DMF/Isopropanol |
| Expected Purity | >98% (by HPLC/NMR) | >99% (by HPLC/NMR) |
| Expected Yield | 70-90% | 80-95% (from partially pure material) |
| Monitoring Method | TLC (UV visualization) | Visual inspection for crystal formation |
Impurity Profile and Removal
The primary impurities in the synthesis of this compound are likely to be unreacted starting materials (e.g., 2-aminopyrimidine and 2-bromo-1-phenylethanone derivatives) and regioisomers.
-
Unreacted Starting Materials: These are typically more polar than the product and can be effectively removed by column chromatography.
-
Regioisomers: The formation of the 2-amino regioisomer is a common side reaction in the synthesis of similar compounds.[3] Careful optimization of column chromatography conditions, such as using a shallow solvent gradient, can aid in the separation of these closely related isomers.
-
Poly-brominated species: Depending on the reaction conditions, over-bromination can occur. These impurities will have a different polarity and can be separated by chromatography.
Visualizations
Caption: Purification workflow for this compound.
Caption: Decision logic for selecting the appropriate purification method.
References
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the high-yield synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process:
-
Step 1: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine. This initial step involves the condensation of 2-aminopyrimidine with 2-bromo-1-phenylethanone (α-bromoacetophenone).
-
Step 2: Bromination of 2-Phenylimidazo[1,2-a]pyrimidine. The intermediate is then regioselectively brominated at the C3 position to yield the final product.
Step 1: Detailed Methodology for the Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine
This protocol is adapted from a high-yield procedure for the synthesis of the imidazo[1,2-a]pyrimidine core.[1]
Materials:
-
2-Aminopyrimidine
-
2-Bromo-1-phenylethanone
-
Acetone
-
3N Hydrochloric Acid
-
15% Ammonium Hydroxide solution
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 2-aminopyrimidine (0.105 mol) and 2-bromo-1-phenylethanone (0.105 mol).
-
Add 150 mL of acetone to the mixture.
-
Reflux the reaction mixture with stirring for 5 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of a solid.
-
Filter the solid and wash the filter cake with acetone.
-
Dissolve the obtained solid in 200 mL of 3N dilute hydrochloric acid and reflux with stirring for 1 hour.
-
Cool the solution to room temperature and adjust the pH to ~8 by dropwise addition of a 15% dilute ammonia solution.
-
Filter the resulting precipitate and recrystallize from ethanol to obtain 2-phenylimidazo[1,2-a]pyrimidine as a white solid.
Quantitative Data Summary for Step 1:
| Reactant/Product | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) | Volume (mL) | Yield (%) |
| 2-Aminopyrimidine | 95.11 | 0.105 | 10.0 | - | - |
| 2-Bromo-1-phenylethanone | 199.05 | 0.105 | 21.0 | - | - |
| Acetone | - | - | - | 150 | - |
| 2-Phenylimidazo[1,2-a]pyrimidine | 195.23 | - | - | - | ~90% |
Step 2: Detailed Methodology for the Bromination of 2-Phenylimidazo[1,2-a]pyrimidine
This protocol is based on general procedures for the regioselective C3-bromination of related imidazo-fused heterocycles using N-Bromosuccinimide (NBS).[2][3]
Materials:
-
2-Phenylimidazo[1,2-a]pyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or Dichloromethane)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Dissolve 2-phenylimidazo[1,2-a]pyrimidine (1 equivalent) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Quantitative Data Summary for Step 2:
| Reactant/Product | Molar Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 2-Phenylimidazo[1,2-a]pyrimidine | 1 | Acetonitrile | 0 to RT | 2-4 | >85% (expected) |
| N-Bromosuccinimide (NBS) | 1.1 | ||||
| This compound | - | - | - | - | - |
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine (Step 1)
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reflux time is at least 5 hours. Monitor the reaction progress by TLC. |
| Loss of product during workup | Ensure the pH is carefully adjusted to ~8 to maximize precipitation. Avoid excessive washing of the precipitate. |
| Impure starting materials | Use high-purity 2-aminopyrimidine and 2-bromo-1-phenylethanone. |
Issue 2: Low Yield or Incomplete Reaction in the Bromination Step (Step 2)
| Possible Cause | Suggested Solution |
| Inactive NBS | Use freshly opened or recrystallized NBS. Impure NBS can be yellowish-brown and less reactive.[4] |
| Insufficient reaction time | Monitor the reaction closely by TLC. If the starting material is still present after 4 hours, consider extending the reaction time. |
| Reaction temperature too low | While the initial addition is at 0 °C to control reactivity, ensure the reaction is allowed to proceed at room temperature. |
Issue 3: Formation of Side Products in the Bromination Step (Step 2)
| Possible Cause | Suggested Solution |
| Di-bromination | Use a controlled amount of NBS (1.1 equivalents). Adding NBS portion-wise at a low temperature can help minimize over-bromination. |
| Formation of other isomers | C3-bromination is generally regioselective for this scaffold. If other isomers are detected, purification by column chromatography is crucial. |
| Presence of α-bromoketones or dibromo compounds | These can arise from side reactions of NBS.[4] Using freshly recrystallized NBS and anhydrous conditions can minimize their formation. |
Issue 4: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Co-elution of impurities during chromatography | Optimize the solvent system for column chromatography. A shallow gradient of hexane/ethyl acetate is recommended. |
| Product is an oil and does not crystallize | If the purified product is an oil, try triturating with a non-polar solvent like hexane or diethyl ether to induce crystallization. |
| Residual succinimide | Ensure the reaction is properly quenched and washed to remove the succinimide byproduct from the NBS reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the role of adjusting the pH to ~8 in the first step?
A1: Adjusting the pH to ~8 neutralizes the hydrobromide salt of the 2-phenylimidazo[1,2-a]pyrimidine, which is formed during the reaction. This causes the free base to precipitate out of the aqueous solution, allowing for its isolation by filtration.
Q2: Can I use other brominating agents besides NBS for the second step?
A2: Yes, other brominating agents such as bromine in acetic acid or CBr4 with a suitable promoter can be used.[5] However, NBS is often preferred due to its solid nature, ease of handling, and high regioselectivity for this type of heterocycle.[6]
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is the recommended method for monitoring the progress of both reactions. Use a suitable solvent system (e.g., hexane/ethyl acetate) and visualize the spots under UV light. The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progress.
Q4: What are the key safety precautions for this synthesis?
A4: 2-Bromo-1-phenylethanone is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). NBS is also an irritant. Standard laboratory safety practices should be followed throughout the procedure.
Q5: Is a one-pot synthesis of this compound possible?
A5: While one-pot syntheses for the related 3-phenylimidazo[1,2-a]pyridines have been reported, a specific high-yield one-pot procedure for this compound is not well-documented in the literature.[7] The two-step procedure outlined here is currently the more established and reliable method.
Visualizations
Caption: Experimental workflow for the two-step synthesis.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 7. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle [organic-chemistry.org]
Technical Support Center: Optimizing Imdazo[1,2-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven optimization strategies to address common challenges encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyrimidines, particularly when using the common method of condensing a 2-aminopyrimidine with an α-haloketone (a variation of the Chichibabin reaction).
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in imidazo[1,2-a]pyrimidine synthesis are a common issue and can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the duration or increasing the temperature.
-
Suboptimal Temperature: The reaction temperature might be too low for the specific substrates. While some reactions proceed at room temperature, others require refluxing in a suitable solvent. Experiment with a gradual increase in temperature.
-
Catalyst Inefficiency: If using a catalyst, its activity might be compromised. For instance, when using basic alumina (Al₂O₃), ensure it is properly activated and used in the optimal amount.[1] Some syntheses may benefit from catalyst-free conditions, especially with microwave assistance.[2]
-
Solvent Choice: The solvent plays a crucial role. While polar aprotic solvents like DMF or DMSO are often used, in some cases, solvent-free conditions or greener solvents like a water-isopropanol mixture under microwave irradiation have been shown to give excellent yields.[2]
-
Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired product. See Q2 for more details on common side products.
Q2: I am observing significant side product formation. What are these impurities and how can I minimize them?
A2: The formation of complex and inseparable mixtures is a known challenge.[3] Common side products can arise from self-condensation of the α-haloketone or alternative reaction pathways of the 2-aminopyrimidine.
-
Minimizing Side Products:
-
Control of Stoichiometry: Ensure an accurate molar ratio of the reactants. An excess of the α-haloketone can lead to unwanted side reactions.
-
Temperature Control: Running the reaction at the lowest effective temperature can often minimize the formation of side products.
-
Choice of Base: If a base is used, its strength and concentration can influence the reaction pathway. A milder base might be preferable to prevent undesired reactions.
-
Purification: If side products are unavoidable, purification by flash silica gel chromatography is a common and effective method.[4] The choice of eluent system (e.g., ethyl acetate/methanol or hexane/ethyl acetate) is critical for successful separation.
-
Q3: The purification of my final product is difficult. What are some effective purification strategies?
A3: Purification of imidazo[1,2-a]pyrimidines can be challenging due to the potential for closely related impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be a highly effective method for obtaining pure material.[5]
-
Column Chromatography: Flash silica gel chromatography is a standard technique for purifying these compounds.[4] The choice of solvent system is crucial and should be determined by TLC analysis.
-
Washing: After the reaction, washing the crude solid with a solvent in which the desired product is sparingly soluble but impurities are soluble can be a simple and effective initial purification step.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies to guide the optimization of your reaction conditions.
Table 1: Influence of Catalyst Loading on Product Yield
This table illustrates the effect of varying the amount of basic alumina (Al₂O₃) catalyst on the yield of 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine under microwave irradiation in solvent-free conditions.[1]
| Entry | Catalyst (Al₂O₃) Amount (g) | Yield (%) |
| 1 | 0.5 | 45 |
| 2 | 1.0 | 65 |
| 3 | 1.5 | 50 |
Data suggests that an optimal catalyst loading exists, and exceeding this amount can lead to a decrease in yield.
Table 2: Comparison of Different Solvents and Conditions
This table compares the yield of a specific imidazo[1,2-a]pyrimidine derivative under different solvent and heating conditions.
| Entry | Solvent | Heating Method | Time (min) | Yield (%) | Reference |
| 1 | Toluene | Conventional | 120 | 50 | [6] |
| 2 | THF | Conventional | 120 | 65 | [6] |
| 3 | Acetonitrile | Conventional | 120 | 59 | [6] |
| 4 | Ethanol | Conventional | 120 | 63 | [6] |
| 5 | None (Solvent-free) | Conventional | 20 | 91 | [6] |
| 6 | Water/Isopropanol (IPA) | Microwave | 10-15 | ~90% | [2] |
Solvent-free conditions and microwave irradiation in green solvents can significantly improve yields and reduce reaction times.
Experimental Protocols
General Protocol for the Synthesis of 2-Aryl-imidazo[1,2-a]pyrimidines
This protocol is a generalized procedure based on the condensation of a 2-aminopyrimidine with a 2-bromoacetophenone derivative.
Materials:
-
2-Aminopyrimidine (1.0 mmol)
-
Substituted 2-bromoacetophenone (1.0 mmol)
-
Ethanol (10 mL)
-
Sodium bicarbonate (optional, 1.2 mmol)
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 mmol) and the substituted 2-bromoacetophenone (1.0 mmol) in ethanol (10 mL).
-
If a base is required, add sodium bicarbonate (1.2 mmol).
-
Stir the mixture at room temperature or reflux for 2-24 hours. The reaction progress should be monitored by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by flash column chromatography on silica gel.
Visualized Workflows and Logic
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in imidazo[1,2-a]pyrimidine synthesis.
Caption: A step-by-step guide to diagnosing and resolving low reaction yields.
General Synthesis and Purification Workflow
This diagram illustrates the typical experimental workflow from starting materials to the pure product.
Caption: Standard workflow for imidazo[1,2-a]pyrimidine synthesis and purification.
References
- 1. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form 2-phenylimidazo[1,2-a]pyrimidine from 2-aminopyrimidine and 2-bromoacetophenone is complete, but I am seeing a significant amount of uncyclized intermediate. What could be the cause?
A1: The presence of a significant uncyclized intermediate, likely N-(2-oxo-2-phenylethyl)pyrimidin-2-amine hydrobromide, suggests that the final cyclization step is incomplete. This can be due to several factors:
-
Insufficient Heat or Reaction Time: The cyclization step often requires elevated temperatures to overcome the activation energy for intramolecular nucleophilic attack. Ensure your reaction has been heated at the appropriate temperature for a sufficient duration as specified in the protocol.
-
Inadequate Base: If a base is used to neutralize the HBr formed during the initial alkylation, its stoichiometry or strength might be insufficient. This can lead to the protonation of the pyrimidine ring, deactivating it for the subsequent cyclization.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents might solvate the intermediate and hinder cyclization. Consider switching to an aprotic solvent like DMF or DMSO.
Troubleshooting Steps:
-
Increase the reaction temperature in increments of 10°C.
-
Extend the reaction time and monitor by TLC.
-
If applicable to your protocol, add an additional equivalent of a non-nucleophilic base like sodium carbonate or potassium carbonate.
Q2: After bromination of 2-phenylimidazo[1,2-a]pyrimidine, my NMR spectrum shows multiple brominated species. How can I improve the selectivity for the 3-bromo product?
A2: The formation of multiple brominated species, such as di- or tri-brominated products, indicates that the reaction is too aggressive. The imidazo[1,2-a]pyrimidine ring system is electron-rich and susceptible to over-bromination.
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). Start with 1.05 equivalents and adjust as needed.
-
Lower the Temperature: Perform the bromination at a lower temperature (e.g., 0°C or even -78°C) to increase selectivity.
-
Slow Addition: Add the brominating agent portion-wise or as a solution dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low.
-
Choice of Brominating Agent: NBS is generally a good choice for selective bromination. Avoid using harsher reagents like liquid bromine if possible.
Q3: I have a persistent impurity with a similar Rf value to my desired this compound product. What could it be and how can I remove it?
A3: A common byproduct with a similar polarity can be the unbrominated starting material, 2-phenylimidazo[1,2-a]pyrimidine, if the bromination did not go to completion. Another possibility is an isomer, such as 5-bromo-2-phenylimidazo[1,2-a]pyrimidine, although bromination at the 3-position is generally favored electronically.
Troubleshooting Purification:
-
Column Chromatography: Use a high-resolution silica gel column with a shallow solvent gradient. A non-polar solvent system like hexane/ethyl acetate is often effective.
-
Recrystallization: Attempt recrystallization from a suitable solvent system. This can be highly effective for removing small amounts of closely related impurities. Common solvents for this class of compounds include ethanol, isopropanol, or mixtures with water.
-
Preparative HPLC: If the impurity is still present in significant amounts and difficult to separate by other means, preparative HPLC is a viable option.
Q4: My overall yield is consistently low. What are the critical parameters to optimize for the synthesis of this compound?
A4: Low yields can result from issues in either the initial cyclization or the subsequent bromination step.
For the Cyclization Step:
-
Ensure the purity of your starting materials, 2-aminopyrimidine and 2-bromoacetophenone.
-
Optimize the reaction temperature and time. A common procedure involves stirring at room temperature for a few hours followed by reflux.[1][2][3]
-
The choice of solvent can be critical; ethanol or acetone are frequently used.[1][2]
For the Bromination Step:
-
As mentioned in Q2, carefully control the stoichiometry of the brominating agent and the reaction temperature.
-
Ensure the reaction is protected from light, as radical side reactions can be initiated by UV light, especially when using NBS.
-
Work-up conditions are important. Quenching with a reducing agent like sodium thiosulfate can help to remove any excess brominating agent.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the key steps in the synthesis of this compound. Please note that actual results may vary based on specific laboratory conditions and the scale of the reaction.
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) | Potential Byproducts |
| 1. Cyclization | 2-Aminopyrimidine, 2-Bromoacetophenone | Ethanol or Acetone | Reflux | 4-6 | 85-95 | Uncyclized Intermediate, 2,5-diphenyl-1,4-dihydropyrazine |
| 2. Bromination | 2-Phenylimidazo[1,2-a]pyrimidine | NBS, Acetonitrile or DMF | 0 - 25 | 1-3 | 80-90 | Dibrominated products, Unreacted Starting Material |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine [1][2]
-
To a solution of 2-aminopyrimidine (1.0 eq) in ethanol (10 mL/mmol), add 2-bromoacetophenone (1.05 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) or recrystallization from ethanol.
Protocol 2: Synthesis of this compound
-
Dissolve 2-phenylimidazo[1,2-a]pyrimidine (1.0 eq) in acetonitrile or DMF (15 mL/mmol).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5°C.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford the pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
Caption: Potential side reactions in the cyclization step.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-PHENYLIMIDAZO[1,2-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for imidazo[1,2-a]pyrimidine derivatives are recrystallization and silica gel column chromatography.[1] The choice between these methods often depends on the purity of the crude product and the nature of the impurities.
Q2: What are some common impurities I might encounter?
A2: Common impurities can include unreacted starting materials, such as 2-aminopyrimidine and a 2-bromo-1-phenylethanone derivative, as well as side-products from the reaction.[2] Depending on the synthetic route, regioisomers or over-brominated products could also be present.
Q3: How can I assess the purity of my final product?
A3: High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of imidazo[1,2-a]pyrimidine derivatives.[3] Other techniques include Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, which provides a direct measure of concentration against an internal standard, as well as Fourier Transform Infrared Spectroscopy (FTIR) and UV-Vis spectroscopy for functional group identification and confirmation of electronic transitions.[3]
Troubleshooting Guides
Issue 1: Difficulty with Column Chromatography
Problem: The compound does not elute from the silica gel column or elutes with the solvent front.
Possible Causes & Solutions:
-
Compound Instability on Silica Gel: Imidazo[1,2-a]pyrimidines can sometimes be unstable on acidic silica gel.
-
Recommendation: Before running a column, perform a 2D TLC to check for stability. Spot the compound, run the TLC, rotate it 90 degrees, and run it again in the same solvent system. Streaking or the appearance of new spots may indicate degradation.[4]
-
Solution: If instability is confirmed, consider using a less acidic stationary phase like alumina or deactivated silica gel.[4]
-
-
Inappropriate Solvent System: The polarity of the eluent may be too low or too high.
-
Recommendation: The ideal Rf value for good separation on a TLC plate is typically between 0.2 and 0.4.[4]
-
Solution (Low Rf): If the compound is not moving far from the baseline, the solvent system is not polar enough. Gradually increase the polarity. A common eluent for similar compounds is a mixture of hexane and ethyl acetate. You can increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol.[4]
-
Solution (High Rf): If the compound moves with the solvent front, the eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).[4]
-
Problem: The compound elutes as a broad band, leading to poor separation and dilute fractions.
Possible Causes & Solutions:
-
Poor Solubility in Eluent: The compound may not be fully soluble in the chosen mobile phase, causing it to streak on the column.
-
Solution: Ensure the compound is fully dissolved in a minimal amount of the eluent or a slightly stronger solvent before loading it onto the column.
-
-
Column Overloading: Too much crude material has been loaded onto the column.
-
Solution: Use an appropriate amount of silica gel relative to the amount of crude product. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation.
-
Issue 2: Challenges with Recrystallization
Problem: The compound does not crystallize upon cooling.
Possible Causes & Solutions:
-
Solution is Not Saturated: The compound is too soluble in the chosen solvent even at low temperatures.
-
Solution: Try adding a less polar "anti-solvent" dropwise to the solution until it becomes slightly cloudy, then warm to redissolve and cool slowly. Alternatively, reduce the volume of the solvent by evaporation before cooling.
-
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals.
-
Solution: Allow the hot, clear solution to cool slowly to room temperature before placing it in an ice bath.[4] Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
-
Problem: The recrystallized product is not pure.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The chosen solvent may dissolve the impurities as well as the desired product, or the impurities may co-crystallize.
-
Solution: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Experiment with different solvents or solvent mixtures.
-
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable solvent system using TLC. A common starting point for imidazo[1,2-a]pyrimidine derivatives is a mixture of hexane and ethyl acetate.[4] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound.[4]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is often a good starting point for similar heterocyclic compounds.[2]
-
Dissolution: Place the crude compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can enhance the yield.[4]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.[4]
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography and Recrystallization
| Purification Method | Solvent System | Rationale/Application |
| Column Chromatography | Hexane/Ethyl Acetate | Good for separating compounds of moderate polarity. The ratio can be adjusted to optimize separation.[4] |
| Dichloromethane/Methanol | A more polar system for compounds that do not elute with Hexane/EtOAc. | |
| Recrystallization | Ethanol | Often a good choice for recrystallizing heterocyclic compounds.[2] |
| Acetonitrile | Can be used for compounds with different solubility profiles.[5] | |
| Toluene | A non-polar option for recrystallization. |
Table 2: Analytical Methods for Purity Assessment
| Analytical Technique | Principle | Information Provided |
| HPLC[3] | Chromatographic separation based on polarity. | Quantitative purity assessment based on peak area percentage. |
| qNMR[3] | Direct measurement against a certified internal standard. | Absolute purity determination. |
| TLC[4] | Chromatographic separation on a plate. | Quick assessment of purity and reaction progress; aids in developing column conditions. |
| Melting Point | Temperature range over which the solid melts. | A sharp melting point range is indicative of high purity. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-PHENYLIMIDAZO[1,2-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore [mdpi.com]
Technical Support Center: Regioselective Synthesis of Imidazo[1,2-a]pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of imidazo[1,2-a]pyrimidines. Our goal is to help you improve regioselectivity and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing regioselectivity in the synthesis of imidazo[1,2-a]pyrimidines?
A1: The regioselectivity of imidazo[1,2-a]pyrimidine synthesis is primarily influenced by the electronic and steric properties of the substituents on both the 2-aminopyrimidine and the α-halocarbonyl compound (or its equivalent). The reaction mechanism, solvent, temperature, and catalyst can also play crucial roles.
Key factors include:
-
Electronic Effects of Substituents: Electron-donating groups on the 2-aminopyrimidine ring can influence the nucleophilicity of the ring nitrogens, thereby directing the initial cyclization step. Conversely, electron-withdrawing groups can have the opposite effect. For instance, in the synthesis of a 5,6-fused heterocycle, an electron-withdrawing trifluoromethyl group on the pyrimidine ring was found to direct the regioselectivity, leading to a 25:1 ratio of the major to minor product.[1][2] This is attributed to the inductive effect of the substituent, which reduces the nucleophilicity of the adjacent nitrogen atom.[1][2]
-
Reaction Mechanism: The specific pathway of the reaction, whether it's a classic condensation, a multicomponent reaction, or a metal-catalyzed process, will dictate the intermediates formed and thus the final regiochemical outcome. Understanding the plausible mechanism is key to controlling the selectivity.[3]
-
Reaction Conditions: Temperature, solvent polarity, and the presence of catalysts can significantly impact the reaction kinetics and thermodynamic stability of intermediates and products, thereby influencing the regioselectivity.
Q2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
A2: The formation of regioisomeric mixtures is a common challenge. Here are several strategies to improve selectivity:
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent can influence the reaction pathway. Experiment with a range of solvents with varying polarities. Green solvents like water-isopropanol mixtures under microwave irradiation have been shown to provide excellent yields and high purity.[4]
-
Temperature: Varying the reaction temperature can favor one regioisomer over another by influencing the kinetic versus thermodynamic control of the reaction.
-
Catalyst: The use of specific catalysts, such as copper or silver in cascade reactions, can promote a particular cyclization pathway, leading to high regioselectivity.[4] Gold nanoparticles have also been used as a catalyst in green synthesis approaches.[5]
-
-
Modify Substituents: If possible, modifying the electronic or steric nature of the substituents on your starting materials can steer the reaction towards the desired isomer.
-
Alternative Synthetic Routes: Consider exploring different synthetic methodologies. For instance, multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, can offer high regioselectivity for the synthesis of 3-aminoimidazo[1,2-a]pyrimidines.[6][7] Continuous flow synthesis has also been demonstrated to improve regioselectivity and reduce reaction times.[8][9]
-
Post-Synthesis Isomerization: In some cases, it may be possible to convert an undesired regioisomer to the desired one. For example, a Dimroth rearrangement can be employed to quantitatively convert a mixture of 2- and 3-substituted aminoimidazo[1,2-a]pyrimidines to a single regioisomer.[10]
Q3: What are some of the latest methods to achieve high regioselectivity in imidazo[1,2-a]pyrimidine synthesis?
A3: Recent advancements have focused on developing more efficient and selective synthetic methods. Some of these include:
-
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step, are highly efficient and can provide excellent regioselectivity. The Groebke-Blackburn-Bienaymé reaction is a prime example for synthesizing 3-aminoimidazo[1,2-a]pyrimidines.[6][7]
-
Metal-Catalyzed Reactions: Transition metals like copper, palladium, and gold are increasingly used to catalyze the regioselective synthesis of imidazo[1,2-a]pyrimidines.[4] For instance, a copper-catalyzed one-pot procedure using air as an oxidant has been developed for the synthesis of various imidazo[1,2-a]pyridines.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields and regioselectivity compared to conventional heating methods.[4][8] Catalyst-free annulation reactions under microwave irradiation in green solvents have been successfully employed.[4]
-
Continuous Flow Synthesis: This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved regioselectivity and scalability.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product. | - Inappropriate reaction conditions (temperature, solvent, catalyst).- Low reactivity of starting materials.- Decomposition of starting materials or product. | - Optimize reaction conditions: Screen different solvents, temperatures, and catalysts. Consider microwave-assisted heating to accelerate the reaction.[4]- Check starting material quality: Ensure the purity of your 2-aminopyrimidine and α-halocarbonyl compound.- Modify starting materials: Introduce activating groups if possible to enhance reactivity. |
| Formation of a mixture of regioisomers. | - Similar nucleophilicity of the two ring nitrogens in the 2-aminopyrimidine.- Lack of strong directing groups on the substrates.- Reaction conditions favoring the formation of multiple products. | - Modify substituents: Introduce substituents with strong electronic or steric effects to direct the cyclization.[1][2]- Change the synthetic approach: Employ a multicomponent reaction or a metal-catalyzed reaction known for high regioselectivity.[4][6]- Utilize continuous flow synthesis: This method can offer better control over reaction parameters, leading to higher selectivity.[8][9]- Consider a Dimroth rearrangement: If a mixture of amino-substituted isomers is formed, this rearrangement can be used to isolate a single regioisomer.[10] |
| Difficulty in purifying the product from starting materials or byproducts. | - Similar polarity of the product and impurities.- Thermal instability of the product during purification. | - Optimize chromatography: Experiment with different solvent systems and stationary phases for column chromatography.- Recrystallization: If the product is a solid, recrystallization can be an effective purification method.- Alternative workup procedures: Explore different extraction and washing steps to remove impurities before chromatography. |
| Reaction is not going to completion. | - Insufficient reaction time or temperature.- Catalyst deactivation.- Reversible reaction equilibrium. | - Increase reaction time and/or temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.- Use a more active catalyst or increase catalyst loading. - Remove a byproduct: If the reaction is reversible, removing a byproduct (e.g., water) can drive the equilibrium towards the product. |
Data Presentation: Comparison of Synthetic Methods for Regioselectivity
| Method | Key Features | Typical Regioselectivity | Advantages | Disadvantages | Reference |
| Classical Condensation | Reaction of 2-aminopyrimidine with α-haloketones. | Variable, often leads to mixtures. | Simple procedure, readily available starting materials. | Often lacks regioselectivity, may require harsh conditions. | [11] |
| Multicomponent Reactions (e.g., Groebke-Blackburn-Bienaymé) | One-pot reaction of 2-aminopyrimidine, an aldehyde, and an isocyanide. | High for 3-amino substituted products. | High atom economy, operational simplicity, good yields. | Limited to the synthesis of specific substituted products. | [6][7] |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Often improved compared to conventional heating. | Reduced reaction times, improved yields and selectivity. | Requires specialized equipment. | [4][8] |
| Continuous Flow Synthesis | Reaction is performed in a continuously flowing stream. | High regioselectivity can be achieved. | Excellent control over reaction parameters, scalable, safe. | Requires specialized equipment. | [8][9] |
| Metal-Catalyzed Synthesis (e.g., Cu, Au) | Use of transition metal catalysts to direct the reaction. | Generally high regioselectivity. | Mild reaction conditions, broad substrate scope. | Cost of catalyst, potential for metal contamination in the product. | [4][5] |
Experimental Protocols
General Procedure for Microwave-Assisted Catalyst-Free Annulation Reaction
This protocol is adapted from a method for the synthesis of imidazo[1,2-a]pyridines/pyrimidines/pyrazines in a green solvent.[4]
-
To a solution of the appropriate 2-aminopyrimidine (1 mmol) in a mixture of water and isopropanol (1:1, 4 mL) in a microwave tube, add the α-bromoketone (1.1 mmol).
-
Seal the tube and place it in a microwave reactor.
-
Irradiate the reaction mixture at a constant power of 240 W for the time specified for the particular substrate (typically 10-20 minutes), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvents under reduced pressure.
-
Extract the crude product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the desired imidazo[1,2-a]pyrimidine.
Visualizations
Caption: Factors influencing the regioselective synthesis of imidazo[1,2-a]pyrimidines.
Caption: Troubleshooting workflow for improving regioselectivity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective synthesis of 3-aminoimidazo[1,2-a]-pyrimidines under continuous flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bio-conferences.org [bio-conferences.org]
Troubleshooting low yields in 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method involves a two-step process: first, the condensation of 2-aminopyrimidine with 2-bromoacetophenone to form 2-phenylimidazo[1,2-a]pyrimidine, followed by regioselective bromination at the C3 position using an electrophilic brominating agent like N-Bromosuccinimide (NBS).
Q2: Why is the bromination of 2-phenylimidazo[1,2-a]pyrimidine regioselective for the C3 position?
A2: The C3 position of the imidazo[1,2-a]pyrimidine ring is the most electron-rich and sterically accessible site for electrophilic attack. Resonance stabilization of the intermediate formed during electrophilic substitution at C3 is more favorable compared to attack at other positions, leading to high regioselectivity.[1]
Q3: What are some alternative brominating agents to NBS?
A3: If NBS provides low yields, other brominating agents can be considered. These include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can be effective for brominating pyrimidine rings, and sodium bromite (NaBrO₂) under acidic conditions.[2][3]
Q4: Can I perform a one-pot synthesis for this compound?
A4: While one-pot syntheses for substituted imidazo[1,2-a]pyridines have been reported, a stepwise approach is generally more common and allows for better control and purification of the intermediate, potentially leading to higher overall yields of the final brominated product.[4]
Troubleshooting Guide for Low Yields
Low yields in the synthesis of this compound can arise during either the initial cyclization or the subsequent bromination step. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low yield of the 2-phenylimidazo[1,2-a]pyrimidine intermediate.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction stalls, consider increasing the temperature or reaction time.- Ensure the base (e.g., sodium bicarbonate) is of good quality and used in the correct stoichiometry. |
| Poor Quality of Reagents | - Use freshly purified 2-aminopyrimidine and 2-bromoacetophenone.- Ensure the solvent (e.g., ethanol, acetone) is anhydrous if specified in the protocol.[5] |
| Side Reactions | - Overheating can lead to polymerization or decomposition. Maintain a consistent and appropriate reaction temperature.- The order of addition of reagents can sometimes influence the outcome. |
| Difficult Purification | - The product may be lost during workup. Ensure complete extraction from the aqueous phase.- Recrystallization is a common purification method for this intermediate.[5] Select an appropriate solvent system to maximize recovery. |
Problem 2: Low yield during the bromination of 2-phenylimidazo[1,2-a]pyrimidine with NBS.
| Potential Cause | Recommended Solution |
| Incomplete Bromination | - Monitor the reaction closely with TLC to determine the optimal reaction time.- Ensure the NBS is of high purity and has been stored correctly, away from moisture and light.- The reaction can be sensitive to temperature; optimization may be required.[6] |
| Formation of Byproducts | - Over-bromination: Using an excess of NBS can lead to the formation of di-brominated products. Use a 1:1 stoichiometry of NBS to the substrate.- Side-chain bromination: If a radical initiator (like AIBN or benzoyl peroxide) is present, or the reaction is conducted under UV light, bromination of the phenyl ring's benzylic positions can occur. For electrophilic aromatic bromination, avoid radical initiators.[7][8] |
| Decomposition of Starting Material or Product | - The imidazo[1,2-a]pyrimidine core can be sensitive to harsh acidic or basic conditions.[9] Maintain neutral or mildly acidic conditions as specified in the protocol.- Some solvents can be incompatible with NBS, leading to decomposition.[10] Carbon tetrachloride (though less common now due to environmental concerns), acetonitrile, and dichloromethane are often used.[6] |
| Product Loss During Workup and Purification | - The succinimide byproduct from the NBS reaction needs to be effectively removed. This is often achieved by filtration or aqueous washes.- The brominated product may be sensitive to silica gel during column chromatography.[11] Consider using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[12][13]- A common eluent system for column chromatography is a gradient of hexane and ethyl acetate.[14] |
Quantitative Data Summary
The following table summarizes various reported reaction conditions and yields for the synthesis of imidazo[1,2-a]pyrimidine derivatives, which can serve as a reference for optimization.
| Starting Materials | Brominating Agent | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-aminopyrimidine, 2-bromoacetophenone | - | Acetone | - | Reflux | 5 | 90 | [5] |
| 2-aminopyrimidine, various 2-bromoarylketones | - | None | Al₂O₃ | Microwave | 0.025-0.05 | 52-68 | [15] |
| 2-phenylimidazo[1,2-a]pyridine | NBS | CCl₄ | Benzoyl Peroxide | Reflux | - | - | [16] |
| Uridine derivatives | 1,3-dibromo-5,5-dimethylhydantoin | CH₂Cl₂ | TMSOTf | Ambient | 6 | 94 | [2] |
Experimental Protocols
Synthesis of 2-phenylimidazo[1,2-a]pyrimidine
-
To a solution of 2-aminopyrimidine (1.0 eq) in acetone (or ethanol), add 2-bromoacetophenone (1.0 eq).[5]
-
Stir the reaction mixture at reflux for 5 hours.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the precipitated solid and wash with cold acetone.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure 2-phenylimidazo[1,2-a]pyrimidine.[5]
Synthesis of this compound
-
Dissolve 2-phenylimidazo[1,2-a]pyrimidine (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.
-
Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature, while protecting the reaction from light.
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
After the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.[14]
Visualizations
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low yields.
General Reaction Pathway
Caption: General synthetic pathway.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic approach is a two-step process. The first step involves the condensation reaction between 2-aminopyrimidine and 2-bromoacetophenone to form the 2-phenylimidazo[1,2-a]pyrimidine intermediate.[1][2] The second step is the regioselective bromination of this intermediate at the C3 position, typically using an electrophilic brominating agent like N-bromosuccinimide (NBS).[3][4]
Q2: What are the key starting materials and reagents for this synthesis?
The primary starting materials are 2-aminopyrimidine and 2-bromoacetophenone. For the bromination step, N-bromosuccinimide (NBS) is a commonly used reagent. Solvents such as acetone or ethanol are often used for the initial condensation, while solvents like acetonitrile or dichloromethane may be used for the bromination step.[1][3]
Q3: What are the typical reaction conditions?
The condensation of 2-aminopyrimidine and 2-bromoacetophenone is often carried out at reflux in a suitable solvent like acetone or ethanol for several hours.[2] The bromination with NBS is typically performed at a lower temperature, such as 0°C to room temperature, to control the regioselectivity and prevent over-bromination.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on potential side reactions and offering solutions.
Problem 1: Low yield of 2-phenylimidazo[1,2-a]pyrimidine (Intermediate)
Possible Causes:
-
Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low.
-
Side reactions of starting materials: 2-Bromoacetophenone can be susceptible to hydrolysis, especially in the presence of moisture.
-
Poor quality of starting materials: Impurities in 2-aminopyrimidine or 2-bromoacetophenone can interfere with the reaction.
Solutions:
| Parameter | Recommended Action |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue refluxing until the starting materials are consumed. |
| Temperature | Ensure the reaction mixture is maintained at the reflux temperature of the chosen solvent. |
| Moisture Control | Use anhydrous solvents and ensure all glassware is thoroughly dried before use to minimize the hydrolysis of 2-bromoacetophenone. |
| Starting Material Purity | Use high-purity 2-aminopyrimidine and 2-bromoacetophenone. If necessary, purify the starting materials before use (e.g., recrystallization). |
Problem 2: Formation of multiple products during bromination
Possible Causes:
-
Over-bromination: Use of excess brominating agent or high reaction temperatures can lead to the formation of di- or poly-brominated products. The phenyl ring is also susceptible to bromination under harsh conditions.
-
Lack of regioselectivity: While the C3 position is the most electron-rich and thus the most likely site of electrophilic attack, other positions on the imidazo[1,2-a]pyrimidine ring system or the phenyl ring could be brominated.
Solutions:
| Parameter | Recommended Action |
| Brominating Agent | Use a mild and selective brominating agent like N-bromosuccinimide (NBS). |
| Stoichiometry | Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. |
| Temperature | Perform the reaction at low temperatures (e.g., 0°C) and allow it to slowly warm to room temperature. This helps to control the reaction rate and improve selectivity.[3] |
| Solvent | Use a non-polar or moderately polar aprotic solvent like acetonitrile or dichloromethane. |
| Reaction Monitoring | Closely monitor the reaction progress by TLC to avoid prolonged reaction times that could lead to side products. |
Problem 3: Presence of unreacted starting materials in the final product
Possible Causes:
-
Inefficient purification: The purification method may not be adequate to separate the final product from unreacted 2-phenylimidazo[1,2-a]pyrimidine or the brominating agent and its byproducts.
-
Incomplete bromination: The reaction may not have gone to completion.
Solutions:
| Parameter | Recommended Action |
| Purification | Utilize column chromatography on silica gel to effectively separate the desired 3-bromo product from non-polar starting material and polar byproducts. A gradient elution system (e.g., hexane/ethyl acetate) is often effective. Recrystallization can also be used for further purification. |
| Reaction Completion | As mentioned previously, monitor the reaction by TLC. If the reaction stalls, a slight excess of the brominating agent could be added cautiously, while carefully monitoring for the formation of over-brominated products. |
Experimental Protocols
Synthesis of 2-phenylimidazo[1,2-a]pyrimidine
-
To a solution of 2-aminopyrimidine (1.0 eq) in acetone, add 2-bromoacetophenone (1.0 eq).[1]
-
Reflux the reaction mixture for 5 hours.[2]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with cold acetone.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Synthesis of this compound
-
Dissolve 2-phenylimidazo[1,2-a]pyrimidine (1.0 eq) in a suitable solvent such as acetonitrile.[3]
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-PHENYLIMIDAZO[1,2-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Aldehyde Oxidase Mediated Metabolism of Imidazo[1,2-a]pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the aldehyde oxidase (AO) mediated metabolism of imidazo[1,2-a]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is aldehyde oxidase (AO) and why is it a concern for imidazo[1,2-a]pyrimidine-based drug candidates?
A1: Aldehyde oxidase (AO) is a cytosolic enzyme, primarily located in the liver, that plays a significant role in the metabolism of various drugs and xenobiotics.[1][2] It is a molybdo-flavoenzyme with broad substrate specificity, capable of oxidizing aldehydes and nitrogen-containing heterocyclic compounds.[2][3] The imidazo[1,2-a]pyrimidine scaffold is particularly susceptible to AO-mediated metabolism, which can lead to rapid clearance, low systemic exposure, and potential formation of unique human metabolites, posing a significant challenge in drug development.[3][4][5]
Q2: What are the common metabolic pathways for imidazo[1,2-a]pyrimidines mediated by aldehyde oxidase?
A2: The primary metabolic pathway for imidazo[1,2-a]pyrimidines mediated by AO is oxidation. This typically occurs on the pyrimidine ring, leading to the formation of hydroxylated metabolites.[6] The exact position of oxidation can be influenced by the substitution pattern on the heterocyclic core.
Q3: Are there species differences in the aldehyde oxidase-mediated metabolism of imidazo[1,2-a]pyrimidines?
A3: Yes, there are significant species differences in AO expression and activity, which complicates the extrapolation of preclinical data to humans.[2][7] For instance, dogs lack the AOX1 isoform found in humans, making them a poor model for predicting AO-mediated metabolism.[2] Rodents possess multiple AO isoforms, which can lead to different metabolic profiles compared to humans, who have a single functional AOX1 gene.[2]
Troubleshooting Guide
Problem 1: High variability in metabolic stability of my imidazo[1,2-a]pyrimidine compound in human liver S9/cytosol fractions.
-
Possible Cause 1: Genetic Polymorphisms in AOX1.
-
Explanation: There are known single nucleotide polymorphisms (SNPs) in the human AOX1 gene that can lead to variations in enzyme activity among different donor lots of human liver fractions.[4]
-
Solution: Screen multiple individual donor lots of human liver S9 or cytosol to understand the range of metabolic activity. If possible, use pooled lots from a large number of donors to average out individual variations.
-
-
Possible Cause 2: Instability of Aldehyde Oxidase.
-
Explanation: AO can be unstable during tissue collection, processing, and storage, leading to lot-to-lot variability in enzymatic activity.
-
Solution: Ensure that the liver fractions are obtained from a reputable supplier with stringent quality control measures. Upon receipt, store the fractions at -80°C and minimize freeze-thaw cycles.
-
Problem 2: My imidazo[1,2-a]pyrimidine compound is stable in rat liver S9/cytosol but shows high clearance in human liver S9/cytosol.
-
Possible Cause: Significant Species Differences in AO Activity.
-
Explanation: As mentioned in the FAQs, rats and humans have different AO isoform profiles and activity levels.[6][7] Rats often exhibit lower AO activity towards certain substrates compared to humans.
-
Solution: It is crucial to use human-derived in vitro systems (liver S9, cytosol, or hepatocytes) early in the drug discovery process to assess AO-mediated metabolism. Do not rely solely on rodent data to predict human clearance for this class of compounds. Cynomolgus monkeys may be a more predictive preclinical species for AO-mediated metabolism than rodents, but species differences still exist.[8]
-
Problem 3: Difficulty in identifying and characterizing AO-generated metabolites using LC-MS.
-
Possible Cause 1: Low Abundance of Metabolites.
-
Explanation: The metabolites may be formed in low concentrations, making them difficult to detect against the background noise.
-
Solution: Optimize the LC-MS method for sensitivity. This includes using a high-resolution mass spectrometer, optimizing ionization source parameters, and developing a sensitive selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method if the expected metabolite mass is known.
-
-
Possible Cause 2: Poor Chromatographic Resolution.
-
Explanation: The metabolite may co-elute with the parent compound or other matrix components, leading to ion suppression and poor detection.
-
Solution: Develop a robust chromatographic method with sufficient separation. Experiment with different column chemistries (e.g., C18, phenyl-hexyl) and mobile phase gradients.
-
-
Possible Cause 3: Instability of Metabolites.
-
Explanation: The generated metabolites may be unstable and degrade during sample processing or analysis.
-
Solution: Minimize sample processing time and keep samples on ice or at 4°C. Investigate the stability of the metabolites under different pH and temperature conditions.
-
Quantitative Data Summary
Table 1: In Vitro Metabolic Stability of an Imidazo[1,2-a]pyrimidine Analog
| Parameter | Human Liver S9 | Rat Liver S9 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 185 | < 5 |
Data is illustrative and based on findings for similar N-heterocyclic compounds susceptible to AO metabolism.
Table 2: Enzyme Kinetics of a Model Aldehyde Oxidase Substrate (Vanillin)
| Species | Vmax,app (nmol/min/mg protein) | Km,app (µM) | Intrinsic Clearance (mL/min/mg) |
| Human | 2 ± 0.2 | - | - |
| Monkey | Highest | - | - |
| Mouse | - | 1.44 ± 0.16 | 8.97 |
| Rat | Lowest | 10.9 ± 1.2 | 0.47 |
Source: Adapted from Sahi et al. (2008).[7]
Experimental Protocols
Protocol 1: Metabolic Stability Assay in Human Liver S9 Fraction
-
Preparation of Reagents:
-
Prepare a stock solution of the imidazo[1,2-a]pyrimidine test compound in a suitable organic solvent (e.g., DMSO).
-
Thaw the human liver S9 fraction on ice.
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, combine the human liver S9 fraction (final protein concentration typically 0.5-1 mg/mL), potassium phosphate buffer, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the cofactor (no cofactor is needed for AO, but control incubations with NADPH can be run to assess CYP contribution).
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Protocol 2: Metabolite Identification in Human Liver Cytosol
-
Incubation:
-
Follow a similar incubation procedure as in Protocol 1, but use human liver cytosol instead of S9 fraction. A higher protein concentration may be beneficial for metabolite detection.
-
Incubate for a fixed time point (e.g., 60 minutes).
-
-
Sample Preparation:
-
After quenching the reaction, the sample can be concentrated by evaporation and reconstitution in a smaller volume of mobile phase to increase the concentration of metabolites.
-
-
LC-MS/MS Analysis:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to analyze the samples.
-
Perform a full scan analysis to detect potential metabolites.
-
Use data mining software to identify potential drug-related metabolites based on their mass defect and isotopic pattern.
-
Perform fragmentation analysis (MS/MS) to elucidate the structure of the identified metabolites.
-
Visualizations
Caption: AO-mediated oxidation of the imidazo[1,2-a]pyrimidine core.
References
- 1. renenyffenegger.ch [renenyffenegger.ch]
- 2. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldehyde oxidase activity and inhibition in hepatocytes and cytosolic fractions from mouse, rat, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Refinement of In Vitro Methods for Identification of Aldehyde Oxidase Substrates Reveals Metabolites of Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic organic compound.[1] Based on its structure, which contains a large aromatic system, it is predicted to have low aqueous solubility and is likely more soluble in organic solvents.[2] Compounds with similar imidazo[1,2-a]pyrimidine cores often exhibit poor water solubility, which can present challenges in various experimental and pharmaceutical development settings.[3][4]
Q2: In which common laboratory solvents might this compound be soluble?
Q3: What are the initial steps to take when encountering solubility issues with this compound?
A3: Start by attempting to dissolve a small amount of the compound in a range of solvents, from nonpolar to polar, to qualitatively assess its solubility. This will help in selecting an appropriate solvent system for your experiment. If the compound remains insoluble, you can proceed to the troubleshooting techniques outlined in this guide.
Q4: Can the solubility be improved by altering the pH?
A4: The imidazo[1,2-a]pyrimidine core contains nitrogen atoms that can be protonated. Therefore, the solubility of this compound is likely pH-dependent. Adjusting the pH of the aqueous medium to a more acidic range may increase its solubility by forming a more soluble salt. However, the extent of this effect needs to be determined experimentally.
Troubleshooting Guides
This section provides detailed strategies and experimental protocols to overcome the solubility limitations of this compound.
Solubility Profile
A comprehensive understanding of a compound's solubility in various solvents is the first step in troubleshooting. The following table provides an illustrative example of a solubility profile for this compound. Note: These values are hypothetical and should be determined experimentally.
| Solvent | Type | Estimated Solubility (mg/mL) | Estimated Solubility (µM) |
| Water | Aqueous | < 0.1 | < 365 |
| PBS (pH 7.4) | Aqueous Buffer | < 0.1 | < 365 |
| Ethanol | Polar Protic | ~1-5 | ~3650 - 18250 |
| Methanol | Polar Protic | ~1-5 | ~3650 - 18250 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 20 | > 73000 |
| Dimethylformamide (DMF) | Polar Aprotic | > 20 | > 73000 |
| Dichloromethane (DCM) | Nonpolar | ~0.5-2 | ~1825 - 7300 |
| Acetonitrile | Polar Aprotic | ~0.5-2 | ~1825 - 7300 |
Experimental Protocols for Solubility Enhancement
Here are detailed methodologies for key experiments to improve the solubility of this compound.
1. Co-solvency
The use of a water-miscible organic solvent (co-solvent) can significantly increase the solubility of a poorly soluble compound.
-
Objective: To determine the optimal co-solvent system for dissolving this compound.
-
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol
-
Deionized Water or appropriate aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC
-
-
Protocol:
-
Prepare stock solutions of this compound in each co-solvent (e.g., 10 mg/mL in DMSO).
-
Prepare a series of co-solvent/aqueous buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Add a small, fixed volume of the compound's stock solution to each co-solvent/buffer mixture.
-
Vortex the samples vigorously for 1-2 minutes.
-
Equilibrate the samples at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to ensure saturation.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal mixture.
-
2. pH Adjustment
Altering the pH of the aqueous medium can enhance the solubility of ionizable compounds.
-
Objective: To determine the pH-solubility profile of this compound.
-
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 8)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
pH meter
-
Shake-flask apparatus or orbital shaker
-
Filtration unit (e.g., 0.22 µm syringe filters)
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC
-
-
Protocol:
-
Prepare a series of aqueous buffers covering the desired pH range.
-
Add an excess amount of this compound to a known volume of each buffer in separate flasks.
-
Place the flasks in a shaker and agitate at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
-
After equilibration, check and record the final pH of each solution.
-
Filter each suspension to remove undissolved solid.
-
Dilute the filtrate with the corresponding buffer if necessary.
-
Determine the concentration of the dissolved compound in each filtrate using a validated analytical method.
-
Plot the solubility against the final pH to generate the pH-solubility profile.
-
3. Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[5]
-
Objective: To enhance the solubility of this compound through the formation of an inclusion complex with a cyclodextrin.
-
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized Water or appropriate aqueous buffer
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
-
Analytical instrumentation for characterization (e.g., NMR, DSC, FTIR)
-
-
Protocol (Kneading Method):
-
Weigh molar equivalents of this compound and the chosen cyclodextrin (e.g., 1:1 molar ratio).
-
Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.
-
Gradually add the compound to the paste while continuously triturating.
-
Knead the mixture for a specified period (e.g., 60 minutes).
-
Dry the resulting solid in an oven at a controlled temperature or under vacuum.
-
Wash the dried complex with a small amount of a solvent in which the free compound is sparingly soluble to remove any surface-adhered drug.
-
Determine the solubility of the resulting complex in the aqueous medium of interest following the general solubility determination protocol.
-
4. Solid Dispersion
Dispersing the compound in a hydrophilic carrier at a solid state can enhance its dissolution rate and apparent solubility.
-
Objective: To prepare a solid dispersion of this compound to improve its solubility.
-
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
Common solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
-
-
Protocol (Solvent Evaporation Method):
-
Accurately weigh the desired ratio of this compound and the hydrophilic carrier (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both the compound and the carrier in a suitable common solvent.
-
Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
Dry the resulting solid film completely in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered dispersion through a sieve to obtain a uniform particle size.
-
Evaluate the dissolution rate and solubility of the prepared solid dispersion in the desired aqueous medium.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the troubleshooting and experimental protocols described above.
Caption: Initial troubleshooting workflow for solubility issues.
Caption: Workflow for selecting and evaluating solubility enhancement techniques.
References
- 1. 3-BROMO-2-PHENYL-IMIDAZO[1,2-A]PYRIDINE | 4044-95-5 [chemicalbook.com]
- 2. cas 904814-72-8|| where to buy this compound [chemenu.com]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Imidazo [1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Stability issues of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
A1: While specific solubility data is not extensively published, compounds with similar structures are often soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For biological assays, subsequent dilutions from a high-concentration DMSO stock into aqueous buffers are common. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system. Due to the limited aqueous solubility of many imidazo[1,2-a]pyridine and pyrimidine derivatives, preparing high-concentration stock solutions directly in aqueous buffers is not recommended.[1]
Q2: How should I store stock solutions of this compound?
A2: To maximize the shelf-life of your stock solutions, it is recommended to store them at -20°C or -80°C.[2] Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can accelerate degradation. Protect solutions from light, as some heterocyclic compounds are light-sensitive.[3][4]
Q3: I observe precipitation in my experimental media after diluting the DMSO stock solution. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue for compounds with low aqueous solubility.[1] Here are a few troubleshooting steps:
-
Lower the final concentration: The concentration of your compound may be exceeding its solubility limit in the aqueous medium.
-
Increase the solvent concentration: If your experimental system allows, slightly increasing the final percentage of DMSO may help maintain solubility. However, be mindful of solvent toxicity in your assays.
-
Use a solubilizing agent: The use of excipients such as cyclodextrins can enhance the aqueous solubility of poorly soluble compounds.[1]
-
Sonication: Gentle sonication of the solution after dilution can sometimes help to redissolve small amounts of precipitate.
Q4: What are the potential signs of degradation of this compound in solution?
A4: Visual indicators of degradation can include a change in the color of the solution or the appearance of precipitates over time. However, many degradation products may be soluble and not result in visual changes. The most reliable method to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Q5: What factors can influence the stability of this compound in solution?
A5: The stability of the compound can be influenced by several factors:
-
pH: The pH of the solution can significantly impact the stability of the compound, potentially catalyzing hydrolytic degradation.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[3] Therefore, storage at low temperatures is recommended.[2][4]
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation.[3] It is best to work with the compound in a light-protected environment and store solutions in amber vials or wrapped in foil.
-
Oxidizing agents: Contact with strong oxidizing agents should be avoided.[3] The imidazo[1,2-a]pyrimidine core can be susceptible to oxidation, for instance by enzymes like aldehyde oxidase in biological systems.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
This could be due to the degradation of the compound in the assay medium.
-
Recommendation: Perform a stability study of the compound under your specific assay conditions (media, temperature, incubation time).
-
Procedure:
-
Prepare a solution of the compound in your assay medium at the final working concentration.
-
Incubate the solution under the exact conditions of your experiment.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the aliquots by HPLC or LC-MS to determine the concentration of the parent compound remaining.
-
Issue 2: Appearance of new peaks in HPLC analysis of the stock solution.
This indicates that the compound may be degrading in the stock solution.
-
Recommendation: Prepare a fresh stock solution from solid material.
-
Preventative Measures:
-
Ensure the DMSO or other solvent used is of high purity and anhydrous.
-
Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
-
Protect the stock solution from light.
-
Data Presentation
The following table provides an illustrative template for recording stability data for this compound in a typical cell culture medium at 37°C.
| Time (hours) | Peak Area of Parent Compound | % Remaining | New Peak 1 Area | New Peak 2 Area |
| 0 | 1,500,000 | 100% | 0 | 0 |
| 2 | 1,450,000 | 96.7% | 25,000 | 5,000 |
| 4 | 1,390,000 | 92.7% | 50,000 | 12,000 |
| 8 | 1,280,000 | 85.3% | 95,000 | 28,000 |
| 24 | 950,000 | 63.3% | 250,000 | 85,000 |
Experimental Protocols
Protocol: Short-Term Stability Assessment by HPLC
This protocol outlines a general method for assessing the stability of this compound in a solution.
1. Materials:
-
This compound
-
HPLC-grade DMSO
-
The aqueous buffer or experimental medium of interest (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
HPLC system with a UV detector
-
C18 HPLC column
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the chosen aqueous medium. This will be your test solution.
3. Incubation:
-
Incubate the test solution at the desired temperature (e.g., room temperature or 37°C).
-
Protect the solution from light if photosensitivity is a concern.
4. Sampling:
-
Immediately after preparation (t=0) and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
If using a protein-containing medium, precipitate the proteins by adding 3 volumes of cold acetonitrile. Centrifuge and collect the supernatant.
-
Store the samples at -20°C until analysis.
5. HPLC Analysis:
-
Set up an HPLC method with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).
-
Inject the samples onto the C18 column.
-
Monitor the elution of the compound using a UV detector at an appropriate wavelength (e.g., 254 nm or the compound's λmax).
-
Record the peak area of the parent compound at each time point.
6. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time to visualize the degradation profile.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cas 904814-72-8|| where to buy this compound [chemenu.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. combi-blocks.com [combi-blocks.com]
- 5. researchgate.net [researchgate.net]
- 6. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase inhibitor profile of the imidazo[1,2-a]pyrimidine scaffold, with a focus on 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine, against other well-established kinase inhibitors. Due to the limited publicly available kinase inhibition data for this compound, this guide utilizes data from closely related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine analogs to provide a representative comparison. The information herein is intended to serve as a reference for researchers engaged in the discovery and development of novel kinase inhibitors.
Introduction to Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a primary target for therapeutic intervention. The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising heterocyclic system for the development of novel kinase inhibitors, with derivatives showing activity against various kinases such as PI3K, Akt, mTOR, c-KIT, VEGFR, and Src family kinases. This guide compares the potential inhibitory profile of the this compound scaffold with that of three approved kinase inhibitors: Alpelisib, Sorafenib, and Dasatinib, which target the PI3K/Akt/mTOR, VEGFR, and Src signaling pathways, respectively.
Comparative Kinase Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative imidazo[1,2-a]pyridine analog and three established kinase inhibitors against their primary kinase targets. It is important to note that the data for the imidazo[1,2-a]pyridine analog is presented as a proxy for the potential activity of this compound.
| Compound Class | Representative Compound/Analog | Primary Target(s) | IC50 (nM) |
| Imidazo[1,2-a]pyridine | Analog 1 | PI3Kα | 2 |
| Pyrimidine | Alpelisib | PI3Kα | 5[1][2] |
| Pyridine | Sorafenib | VEGFR2 | 90[3] |
| Pyrimidine | Dasatinib | Src | 0.8[4] |
Signaling Pathway Context
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[5][6] Its aberrant activation is a frequent event in cancer, making it a key target for drug development. The potential of imidazo[1,2-a]pyrimidine derivatives to inhibit components of this pathway highlights their therapeutic promise.
Caption: The PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by imidazo[1,2-a]pyrimidine derivatives.
Experimental Protocols
The determination of a compound's kinase inhibitory activity is crucial for its development as a therapeutic agent. A variety of in vitro assay formats are available, with Homogeneous Time-Resolved Fluorescence (HTRF) and LanthaScreen™ being widely used methods.
Representative In-Vitro Kinase Inhibition Assay Protocol (HTRF)
This protocol provides a general framework for determining the IC50 value of a test compound against a specific kinase using HTRF technology.
1. Reagents and Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
HTRF Kinase Buffer
-
HTRF Detection Buffer
-
Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
Add 2 µL of the test compound dilution or DMSO (for control) to the wells of a 384-well plate.
-
Add 4 µL of the kinase solution (prepared in Kinase Buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of a mixture of ATP and biotinylated substrate (prepared in Kinase Buffer) to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of the HTRF detection mix (containing Eu³⁺-cryptate antibody and Streptavidin-XL665 in Detection Buffer) to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader at two wavelengths: 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the test compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log[inhibitor] vs. response).
-
Caption: A generalized workflow for an in-vitro kinase inhibition assay using HTRF.
Comparative Analysis of Scaffolds
The chemical scaffold of a kinase inhibitor is a key determinant of its potency, selectivity, and pharmacokinetic properties. The imidazo[1,2-a]pyrimidine core represents a versatile scaffold that can be chemically modified to target a range of kinases.
Caption: A comparison of the imidazo[1,2-a]pyrimidine scaffold with other established kinase inhibitor cores.
Conclusion
While direct experimental data for this compound is currently limited, the broader class of imidazo[1,2-a]pyrimidine and its analogs demonstrate significant potential as kinase inhibitors, particularly targeting key oncogenic pathways like PI3K/Akt/mTOR. The comparative analysis with established drugs such as Alpelisib, Sorafenib, and Dasatinib provides a valuable context for the potential potency and target profile of this scaffold. Further investigation into the specific kinase inhibitory profile of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct such evaluations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncology-central.com [oncology-central.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanisms of action of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine, placing its theoretical activities in context with established inhibitors. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon the broader activities of the imidazo[1,2-a]pyrimidine scaffold and compares it to a well-characterized alternative, the highly selective GSK-3β inhibitor, CHIR-99021.
Executive Summary
Imidazo[1,2-a]pyrimidine derivatives are a class of heterocyclic compounds with a wide range of reported biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The core structure is considered a "privileged scaffold" in medicinal chemistry. The specific compound, this compound, is a derivative within this class. While direct experimental validation of its mechanism of action is not extensively documented in publicly available literature, the broader family of imidazo[1,2-a]pyrimidines has been implicated in the inhibition of key signaling pathways, notably as kinase inhibitors and modulators of the Wnt/β-catenin pathway.[1] This guide will explore these potential mechanisms and provide a framework for experimental validation, using CHIR-99021 as a comparator for the proposed GSK-3β inhibitory activity.
Postulated Mechanism of Action: Kinase Inhibition
The imidazo[1,2-a]pyridine and pyrimidine scaffolds have been identified as potent inhibitors of several protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[2][3]
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition and Wnt/β-catenin Pathway Modulation:
One of the most promising putative mechanisms of action for imidazo[1,2-a]pyrimidines is the inhibition of GSK-3β.[1] GSK-3β is a key negative regulator of the Wnt/β-catenin signaling pathway. Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm, translocation to the nucleus, and activation of Wnt target genes.[4][5] Dysregulation of this pathway is a hallmark of many cancers.[1]
Other Potential Kinase Targets:
Studies on related imidazo[1,2-a]pyridine derivatives have also shown inhibitory activity against other kinases such as DYRK1A and CLK1, which are involved in neuronal development and pre-mRNA splicing, respectively.[2]
Comparative Analysis: this compound vs. CHIR-99021
To provide a tangible comparison for the potential GSK-3β inhibitory activity of this compound, we present data for the well-established and highly selective GSK-3β inhibitor, CHIR-99021.
| Compound | Target(s) | IC50 (in vitro) | Cellular Activity (EC50) | Key Features |
| This compound | Postulated: GSK-3β, other kinases | Data not available | Data not available | Member of a biologically active scaffold. |
| CHIR-99021 | GSK-3β, GSK-3α | 6.7 nM (GSK-3β), 10 nM (GSK-3α)[6] | 1.5 µM (TCF/LEF reporter assay)[7] | Highly potent and selective ATP-competitive inhibitor of GSK-3.[4][6] |
Experimental Protocols for Mechanism Validation
To validate the postulated mechanism of action of this compound, the following experimental protocols are recommended.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: The assay quantifies the amount of ATP consumed by the kinase during the phosphorylation of a substrate. A decrease in ATP consumption in the presence of the test compound indicates inhibition.
Protocol Outline:
-
Reaction Setup: In a 384-well plate, combine the kinase (e.g., recombinant human GSK-3β), a specific peptide substrate, and varying concentrations of this compound in a reaction buffer.
-
Reaction Initiation: Add ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add an ATP detection reagent (e.g., a luciferase/luciferin-based system) that generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO) and a no-kinase control. Determine the IC50 value by fitting the data to a dose-response curve.
Wnt/β-catenin Signaling Luciferase Reporter Assay
This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway.
Principle: Cells are engineered to express a luciferase reporter gene under the control of a TCF/LEF responsive element. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol Outline:
-
Cell Culture and Transfection: Seed HEK293T cells (or another suitable cell line) in a 24-well plate. Transfect the cells with a TCF/LEF-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase for normalization.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a known Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK-3β inhibitor like CHIR-99021) as a positive control.
-
Incubation: Incubate the cells for an appropriate time (e.g., 16-24 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminescence Measurement: Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Calculate the fold change in reporter activity relative to untreated or vehicle-treated cells.
Visualizing the Proposed Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway and the experimental workflows.
Caption: Proposed mechanism of Wnt/β-catenin pathway modulation.
Caption: Workflow for in vitro kinase inhibition assay.
Caption: Workflow for Wnt/β-catenin luciferase reporter assay.
Conclusion
While this compound belongs to a class of compounds with significant therapeutic potential, its specific mechanism of action requires direct experimental validation. The proposed activities as a kinase inhibitor, particularly of GSK-3β, and as a modulator of the Wnt/β-catenin pathway, provide a strong foundation for further investigation. The experimental protocols outlined in this guide offer a clear path to elucidating its molecular targets and cellular effects. Comparative analysis with well-characterized inhibitors like CHIR-99021 will be crucial in determining its potency, selectivity, and potential as a valuable research tool or therapeutic lead. Further studies, including broader kinase profiling and target deconvolution experiments, are warranted to fully characterize the biological activity of this compound.
References
- 1. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of Imidazo[1,2-a]pyrimidine Derivatives Across Key Biological Activities
A comprehensive analysis of the antimicrobial, anticancer, and anti-inflammatory potential of novel imidazo[1,2-a]pyrimidine derivatives, supported by detailed experimental data and mechanistic insights.
Imidazo[1,2-a]pyrimidines, a class of fused heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a wide range of biological targets. This guide provides a comparative study of the activity of various imidazo[1,2-a]pyrimidine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to aid researchers and drug development professionals in this promising field. The diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, make this scaffold a versatile platform for the development of new therapeutic agents.[1][2]
Antimicrobial Activity
A series of novel imidazo[1,2-a]pyrimidine derivatives have demonstrated significant antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of these compounds.
Quantitative Data: Antimicrobial Activity
| Compound ID | Derivative | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 1 | 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine | 12.5 | 25 | 50 | 12.5 | [3] |
| 2 | 2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine | 25 | 50 | 100 | 25 | [3] |
| 3 | 2-phenylimidazo[1,2-a]pyrimidine | 50 | 100 | >100 | 50 | [3] |
| 4 | 5-n-Octylaminoimidazo[1,2-a]pyrimidine | - | - | - | - | [4] |
| 5 | Imidazo[1,2-a]pyrimidine chalcone derivatives | - | - | - | - | [5] |
Note: Specific MIC values for compounds 4 and 5 were not available in a comparable format in the cited literature but were noted for their significant activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The antimicrobial activity of the imidazo[1,2-a]pyrimidine derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight at 37°C in Mueller-Hinton Broth (MHB) and Sabouraud Dextrose Broth (SDB), respectively. The cultures were then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compounds: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in a 96-well microtiter plate using the appropriate broth.
-
Inoculation and Incubation: Each well was inoculated with the microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Anticancer Activity
Imidazo[1,2-a]pyrimidine derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data: In Vitro Anticancer Activity (IC50, µM)
| Compound ID | Derivative | MCF-7 (Breast) | HeLa (Cervical) | A375 (Melanoma) | HCT116 (Colon) | Reference |
| 6 | Imidazo[1,2-a]pyridine-based PI3Kα inhibitor | >10 | - | - | - | [6] |
| 7 | Imidazo[1,2-a]pyridine derivative | 45 (HCC1937) | 0.21 | 0.14 | - | [6][7] |
| 8 | 2,4-diphenylbenzo[3][8]imidazo[1,2-a]pyrimidine (5a) | considerable inhibitory results | - | - | - | [9] |
| 9 | Imidazo[1,2-a]pyrazine derivative (12b) | 11 | - | 11 | - | [10] |
| 10 | Imidazo[1,2-a]pyrimidine derivative (3d) | - | - | - | - | [11] |
Note: The specific cancer cell lines and reported IC50 values vary across different studies, highlighting the diverse potential of this scaffold against different cancer types.
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxic effects of the imidazo[1,2-a]pyrimidine derivatives on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13][14][15]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the imidazo[1,2-a]pyrimidine derivatives and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Signaling Pathway Inhibition: PI3K/Akt/mTOR and Wnt/β-catenin
Several imidazo[1,2-a]pyrimidine and related imidazo-fused derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways, which are frequently dysregulated in cancer.
This pathway is a critical regulator of cell growth, proliferation, and survival.[16] Imidazo[1,2-a]pyridine derivatives have been shown to act as dual PI3K/mTOR inhibitors.[17][18]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyrimidine derivatives.
Deregulated Wnt/β-catenin signaling is a hallmark of many cancers, particularly colorectal cancer.[19] Certain imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit this pathway.[19]
Caption: Inhibition of the Wnt/β-catenin signaling pathway by imidazo[1,2-a]pyrimidine derivatives.
Experimental Protocol: Luciferase Reporter Assay for Wnt Signaling
The inhibitory effect on the Wnt/β-catenin pathway can be quantified using a TCF/LEF luciferase reporter assay.[8][20][21][22][23][24]
-
Cell Transfection: HEK293T cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, the cells are treated with the imidazo[1,2-a]pyrimidine derivatives for another 24 hours. Wnt3a-conditioned medium is used to stimulate the pathway.
-
Cell Lysis and Luminescence Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. The percentage of inhibition is calculated relative to the stimulated control.
Anti-inflammatory Activity
Imidazo[1,2-a]pyrimidine derivatives have also demonstrated promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Data: COX Inhibition
| Compound ID | Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 11 | 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[3][8]imidazo[1,2-a]pyrimidine (5a) | >10 | 0.05 | >200 | [9] |
| 12 | Celecoxib (Reference Drug) | 7.6 | 0.06 | 126.7 | [9] |
Experimental Protocol: In Vitro COX Inhibition Assay
The ability of the compounds to inhibit COX-1 and COX-2 enzymes is determined using a colorimetric COX inhibitor screening assay kit.
-
Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds for 10 minutes at 37°C.
-
Reaction Initiation and Termination: The reaction is initiated by adding arachidonic acid and allowed to proceed for 2 minutes. The reaction is then stopped by adding a saturated stannous chloride solution.
-
Detection: The product, prostaglandin F2α (PGF2α), is measured colorimetrically at 512 nm.
-
IC50 Determination: The IC50 values are calculated from the concentration-response curves.
Experimental Workflow: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)
Caption: Workflow for the in vivo carrageenan-induced paw edema anti-inflammatory assay.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Scilit [scilit.com]
- 19. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
- 23. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 24. An RNAi-based chemical genetic screen identifies three small-molecule inhibitors of the Wnt/wingless signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Anticancer Activity of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Analogs
A comprehensive analysis of the structure-activity relationship (SAR) for 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine analogs reveals a landscape of potent biological activity, primarily centered on anticancer and kinase inhibitory effects. While specific SAR studies focusing exclusively on the 3-bromo-2-phenyl core are limited in publicly available literature, a comparative analysis of closely related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives provides significant insights into the key structural features governing their biological function. These compounds predominantly exert their effects through the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR cascade, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
The following tables summarize the in vitro cytotoxic activity of various imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine analogs against a range of cancer cell lines. The data is presented to offer a comparative baseline for understanding the potential efficacy of this compound derivatives.
Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Analogs
| Compound ID | 2-Position Substituent | 3-Position Substituent | Cancer Cell Line | IC50 (µM) |
| 1 | 4-Methoxyphenyl | H | MCF-7 (Breast) | 20.47[1] |
| 2 | 2,4-Difluorophenyl | p-Chlorophenyl amine | MCF-7 (Breast) | 14.81[1] |
| 3 | 4-Nitrophenyl | p-Chlorophenyl | HT-29 (Colon) | 4.15[1] |
| 4 | Indole | H | HT-29 (Colon) | 18.34[1] |
| 5 | p-Tolyl | p-Chlorophenyl amine | B16F10 (Melanoma) | 21.75[1] |
| 6 | 2,4-Difluorophenyl | p-Chlorophenyl amine | B16F10 (Melanoma) | 14.39[1] |
Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyrimidine Analogs
| Compound ID | 2-Position Substituent | 3-Position Substituent | Cancer Cell Line | IC50 (µM) |
| 7 | Phenyl | Imine derivative (3d) | MCF-7 (Breast) | 43.4[2] |
| 8 | Phenyl | Amine derivative (4d) | MCF-7 (Breast) | 39.0[2] |
| 9 | Phenyl | Imine derivative (3d) | MDA-MB-231 (Breast) | 35.9[2] |
| 10 | Phenyl | Amine derivative (4d) | MDA-MB-231 (Breast) | 35.1[2] |
Kinase Inhibitory Activity
Many imidazo[1,2-a]pyridine and pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, particularly those in the PI3K/Akt/mTOR pathway.
Table 3: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Analogs
| Compound ID | Target Kinase | IC50 (µM) |
| 4c | CLK1 | 0.7[3][4] |
| 4c | DYRK1A | 2.6[3][4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 10 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding 100 µl of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control cells.[5]
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assays.
-
Reaction Mixture Preparation: The assay is typically performed in a buffer containing the kinase, the substrate (a peptide or protein), ATP, and the test compound at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Termination: The reaction is stopped by the addition of a stop solution, such as a high concentration of EDTA.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity measurement if radiolabeled ATP is used, or by using specific antibodies that recognize the phosphorylated substrate in an ELISA-based format.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by these compounds and a general workflow for their biological evaluation.
Caption: The PI3K/Akt/mTOR signaling pathway is frequently targeted by imidazo[1,2-a]pyrimidine analogs.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oceanomics.eu [oceanomics.eu]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Target Deconvolution for 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyrimidine scaffold represents a promising starting point for the development of novel therapeutics. This guide provides a comparative overview of potential biological targets and validation strategies for compounds based on this chemical core, with a specific focus on the potential therapeutic applications of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine. While specific experimental data for this exact molecule is limited in the public domain, this document extrapolates from closely related analogs to provide a framework for its target identification and validation.
The imidazo[1,2-a]pyrimidine core is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. These activities primarily include anticancer and anti-inflammatory effects, stemming from the inhibition of key cellular signaling pathways. This guide will delve into the most probable targets, benchmark against existing inhibitors, and provide detailed experimental protocols to facilitate further research.
Potential Therapeutic Targets and Comparative Analysis
Based on the structure-activity relationships of related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives, the primary potential targets for this compound fall into two main categories: protein kinases and enzymes involved in inflammation.
Anticancer Applications: Protein Kinase Inhibition
The dysregulation of protein kinases is a hallmark of cancer. Imidazo[1,2-a]pyrimidine derivatives have been widely explored as kinase inhibitors, targeting various components of oncogenic signaling pathways.
| Target Family | Specific Kinase Targets | Rationale for Imidazo[1,2-a]pyrimidine Scaffolds | Established Alternative Inhibitors |
| PI3K/Akt/mTOR Pathway | PI3Kα, Akt, mTOR | This pathway is central to cell growth, proliferation, and survival, and is frequently mutated in cancer. Imidazo[1,2-a]pyrazine derivatives have shown potent inhibitory activity against PI3Kα.[1] | Idelalisib (PI3Kδ inhibitor), Everolimus (mTOR inhibitor), Capivasertib (Akt inhibitor) |
| Receptor Tyrosine Kinases (RTKs) | c-KIT, FLT3 | Activating mutations in these RTKs are drivers in various cancers, including gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML). 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have demonstrated potent c-KIT inhibition.[2][3] | Imatinib, Sunitinib (multi-kinase inhibitors targeting c-KIT), Gilteritinib (FLT3 inhibitor)[4] |
| Cell Cycle Control Kinases | Cyclin-Dependent Kinases (CDKs) | CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of CDK2 and CDK4.[5][6] | Palbociclib (CDK4/6 inhibitor), Ribociclib (CDK4/6 inhibitor) |
| Other Serine/Threonine Kinases | Aurora Kinases, DYRK1A, CLK1 | These kinases are involved in mitosis, cell cycle regulation, and splicing, making them attractive cancer targets. Imidazo[1,2-a]pyrazine derivatives have been studied as Aurora kinase inhibitors.[7] | Alisertib (Aurora A kinase inhibitor), Harmine (DYRK1A inhibitor) |
The following table summarizes publicly available IC50 data for representative imidazo[1,2-a]pyrimidine and related imidazo-fused heterocyclic derivatives to provide a benchmark for the potential potency of this compound.
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Cell-Based IC50 (µM) |
| Imidazo[1,2-a]pyrazine derivative | PI3Kδ | 2.8 | - | - |
| Imidazo[1,2-a]pyrazine derivative | PI3Kα | 60 | - | - |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivative | c-KIT (V654A) | <100 (several in nanomolar range) | GIST 430/654 | - |
| Imidazo[1,2-a]pyridine derivative | CDK2/cyclin A | 10 - 500 | - | - |
| Imidazo[1,2-a]pyrazine derivative | Aurora A | Varies with substitution | HCT116 | Varies |
Anti-inflammatory Applications: COX Inhibition
Chronic inflammation is a key factor in the development of various diseases, including cancer. The cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs.
| Target Enzyme | Rationale for Imidazo[1,2-a]pyrimidine Scaffolds | Established Alternative Inhibitors |
| COX-1 / COX-2 | Some imidazo[1,2-a]pyrimidine derivatives have shown selective COX-2 inhibition, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[8][9] | Celecoxib (selective COX-2 inhibitor), Ibuprofen (non-selective COX inhibitor), Indomethacin (non-selective COX inhibitor)[10] |
| Compound Class | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2,3-diaryl-imidazo[1,2-a]pyrimidine derivative | COX-2 | 13 | >13 |
| Pyrimidine Derivative L1 | COX-2 | Comparable to Meloxicam | High |
| Pyrimidine Derivative L2 | COX-2 | Comparable to Meloxicam | High |
Experimental Protocols for Target Validation
Validating the biological target of a novel compound is a critical step in drug discovery. The following are detailed methodologies for key experiments to identify and validate the targets of this compound.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of a panel of purified kinases.
Methodology:
-
Reagents: Recombinant human kinases, appropriate peptide substrates, ATP (often radiolabeled, e.g., ³³P-ATP), and the test compound.
-
Procedure:
-
The kinase enzyme is incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction proceeds for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through methods like scintillation counting for radiolabeled ATP or using phosphospecific antibodies in an ELISA format.
-
-
Data Analysis: The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.
Cellular Target Engagement: Western Blotting
Objective: To assess the ability of the compound to inhibit the phosphorylation of a target kinase's downstream substrates within a cellular context.[11]
Methodology:
-
Cell Culture and Treatment:
-
Select a cancer cell line with a known constitutively active signaling pathway of interest (e.g., a cell line with a PIK3CA mutation for PI3K pathway analysis).
-
Treat cells with a range of concentrations of this compound for a specified duration.
-
-
Cell Lysis: After treatment, wash cells and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting:
-
Determine the protein concentration in the lysates to ensure equal loading.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate (e.g., phospho-Akt Ser473).
-
Use a loading control (e.g., total Akt or a housekeeping protein like GAPDH or β-actin) on the same membrane to normalize the data.[12]
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
-
Data Analysis: Quantify the intensity of the phospho-protein bands and normalize to the loading control. Determine the IC50 for the inhibition of substrate phosphorylation.
Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of target binding in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[4][13]
Methodology:
-
Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells to a range of temperatures. The binding of a ligand generally increases the thermal stability of the target protein.[14]
-
Lysis and Protein Separation: After heating, lyse the cells and separate the soluble fraction of proteins from the aggregated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble target protein remaining at each temperature, typically by Western blotting.
-
Data Analysis: Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates direct binding.
COX Inhibition Assay
Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.[15][16]
Methodology:
-
Reagents: Purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound.
-
Procedure:
-
Incubate the COX enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding arachidonic acid.
-
The reaction measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically at 590 nm.[17] Alternatively, the production of prostaglandin E2 (PGE2) can be quantified using an ELISA.[15]
-
-
Data Analysis: Calculate the IC50 value for each enzyme and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
In Vivo Efficacy: Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor activity of the compound in a living organism.[18][19]
Methodology:
-
Cell Implantation: Subcutaneously inject a human cancer cell line (selected based on in vitro activity) into immunocompromised mice (e.g., nude or SCID mice).[20]
-
Tumor Growth and Treatment:
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., orally or intraperitoneally) and a vehicle control according to a predetermined dosing schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly.
-
Monitor the overall health of the animals.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissues can be collected for pharmacodynamic marker analysis (e.g., Western blotting for target pathway inhibition).
-
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the efficacy of the compound.
Visualizing Workflows and Pathways
To aid in the conceptualization of the target identification and validation process, the following diagrams illustrate key workflows and signaling pathways.
Figure 1: A generalized workflow for small molecule target identification and validation.
Figure 2: The PI3K/Akt/mTOR signaling pathway, a potential target for imidazo[1,2-a]pyrimidines.
Figure 3: The cyclooxygenase (COX) pathway as a potential anti-inflammatory target.
Conclusion
While direct experimental evidence for the biological targets of this compound is not yet available, the extensive research on the imidazo[1,2-a]pyrimidine scaffold strongly suggests its potential as a kinase inhibitor for anticancer applications or as a COX inhibitor for anti-inflammatory therapies. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically identify and validate the targets of this and related novel compounds, thereby accelerating their development into potential clinical candidates. Future studies should focus on a broad kinase panel screening and cellular assays to elucidate the specific mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives as potent cyclin-dependent kinase 4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of an Imidazo[1,2-a]pyrimidine Analog and Staurosporine
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. Off-target effects can lead to unforeseen toxicities and confound experimental results. This guide provides a comparative cross-reactivity profile of the highly selective Mps1 kinase inhibitor, an imidazo[1,2-b]pyridazine derivative (Compound 27f), against the notoriously promiscuous kinase inhibitor, Staurosporine. The data presented herein, summarized in clear tabular format and supported by detailed experimental protocols, offers a valuable resource for assessing the relative selectivity of a modern targeted inhibitor compared to a classic broad-spectrum agent.
The imidazo[1,2-a]pyrimidine scaffold and its bioisosteres, such as imidazo[1,2-b]pyridazines, are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, including protein kinases. While the specific compound 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine lacks extensive public cross-reactivity data, the closely related imidazo[1,2-b]pyridazine derivative, Compound 27f, has been profiled against a large panel of kinases, revealing it to be an exceptionally potent and selective inhibitor of Monopolar spindle 1 (Mps1) kinase.[1][2] In stark contrast, Staurosporine, a natural product, is a potent but non-selective inhibitor of a vast array of protein kinases.[3][4] This comparison will therefore highlight the significant advancements in achieving kinase selectivity in modern drug discovery.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 values) of Compound 27f and Staurosporine against a selection of protein kinases. This data illustrates the profound difference in their selectivity profiles.
| Kinase Target | Compound 27f (imidazo[1,2-b]pyridazine) IC50 (nM) | Staurosporine IC50 (nM) |
| Mps1 (TTK) | 0.70 | ~5 |
| PKA | >10,000 | 7[3] |
| PKCα | >10,000 | 0.7[3] |
| PKG | >10,000 | 8.5[3] |
| CDK1/CycB | >10,000 | 3 |
| CDK2/CycA | >10,000 | 7 |
| Aurora A | >10,000 | 15 |
| Aurora B | >10,000 | 6 |
| SRC | >10,000 | 6[4] |
| ABL1 | >10,000 | 20 |
| FLT3 | >10,000 | 1.5 |
| VEGFR2 | >10,000 | 7 |
| EGFR | >10,000 | 100 |
| MET | >10,000 | 4 |
| PI3Kα | >10,000 | 1,400 |
Note: Data for Compound 27f is based on its high selectivity as reported, with specific off-target IC50 values often being above the highest tested concentration (e.g., >10,000 nM). Staurosporine IC50 values are approximate and collated from various sources.
Experimental Protocols
The determination of kinase inhibitory activity is crucial for establishing a compound's potency and selectivity. Below are detailed methodologies for two common in vitro kinase assay formats that are widely used in the field.
Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay)
This traditional and robust method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate (protein or peptide).
Materials:
-
Kinase of interest
-
Substrate (specific for the kinase)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
ATP solution
-
Stop solution (e.g., 3% phosphoric acid)
-
P81 phosphocellulose filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 96-well plate, add 5 µL of kinase reaction buffer, 5 µL of the test compound dilution, and 10 µL of the kinase solution.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of stop solution.
-
Substrate Capture: Transfer the reaction mixture to a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a popular non-radioactive alternative that measures the binding of a phosphorylation-specific antibody to the phosphorylated substrate.
Materials:
-
Kinase of interest
-
Biotinylated substrate
-
Kinase reaction buffer
-
Test compounds (dissolved in DMSO)
-
ATP solution
-
Stop/Detection solution containing EDTA, a europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a low-volume 384-well plate, add 2 µL of the test compound dilution and 4 µL of a solution containing the kinase and biotinylated substrate in kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
Detection: Stop the reaction and detect the phosphorylated product by adding 10 µL of the stop/detection solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the detection reagents to bind.
-
Measurement: Measure the TR-FRET signal using a microplate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (APC).
-
Data Analysis: The ratio of the emission at 665 nm to that at 615 nm is calculated. The percentage of inhibition is determined relative to DMSO controls, and IC50 values are calculated from the dose-response curve.
Visualizing the Workflow and Signaling Context
To further clarify the experimental process and the biological context of kinase inhibition, the following diagrams are provided.
Caption: A generalized workflow for in vitro kinase inhibition assays.
Caption: Simplified schematic of a kinase signaling pathway and the action of an inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. rndsystems.com [rndsystems.com]
A Comparative Guide to the Synthetic Routes of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The bicyclic heteroaromatic compound 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active molecules. Its strategic functionalization allows for the exploration of diverse chemical space in drug discovery programs. This guide provides a comparative analysis of the primary synthetic routes to this important building block, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research and development needs.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly approached through two distinct strategies: a sequential two-step synthesis and a more streamlined one-pot approach. The two-step method involves the initial construction of the 2-phenylimidazo[1,2-a]pyrimidine core followed by a regioselective bromination at the C-3 position. The one-pot synthesis, on the other hand, aims to achieve the formation of the brominated target compound from simpler starting materials in a single reaction vessel, thereby improving operational efficiency.
Route 1: Two-Step Synthesis
This classical and widely employed route first involves the cyclocondensation of 2-aminopyrimidine with a phenacyl bromide to form the imidazo[1,2-a]pyrimidine core, which is subsequently brominated.
Step 1: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine
The initial step is a condensation reaction between 2-aminopyrimidine and 2-bromoacetophenone. This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of 2-aminopyrimidine, followed by an intramolecular cyclization and dehydration to yield the aromatic bicyclic system.
Step 2: Bromination of 2-Phenylimidazo[1,2-a]pyrimidine
The C-3 position of the 2-phenylimidazo[1,2-a]pyrimidine ring system is electron-rich and thus susceptible to electrophilic substitution. Various brominating agents can be employed for this transformation, with N-bromosuccinimide (NBS) being a common and effective choice. The reaction is typically carried out in a suitable organic solvent.
Route 2: One-Pot Synthesis
The one-pot synthesis offers an efficient alternative by combining the formation of the α-bromoketone intermediate and the subsequent cyclization and bromination in a single reaction sequence. This approach can be achieved by reacting acetophenone, a brominating agent, and 2-aminopyrimidine.
Comparative Data
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis (Projected) |
| Starting Materials | 2-Aminopyrimidine, 2-Bromoacetophenone | Acetophenone, Brominating Agent (e.g., NBS), 2-Aminopyrimidine |
| Overall Yield | ~70-85% (cumulative) | 70-90% |
| Reaction Time | 6-24 hours | 1-5 hours |
| Number of Steps | 2 | 1 |
| Purification | Intermediate and final product purification | Single purification of the final product |
| Key Reagents | 2-Bromoacetophenone, NBS | N-Bromosuccinimide (or other brominating agent) |
| Solvents | Acetone, Chloroform, DMF | Acetonitrile, DMF |
Experimental Protocols
Route 1: Two-Step Synthesis
Step 1: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine [1]
-
Materials: 2-Aminopyrimidine (0.1 mol), 2-Bromoacetophenone (0.1 mol), Acetone (100 mL).
-
Procedure: A mixture of 2-aminopyrimidine and 2-bromoacetophenone in acetone is stirred overnight at ambient temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the precipitated product is filtered and washed with acetone to yield 2-phenylimidazo[1,2-a]pyrimidine.
-
Yield: Typically high, often in the range of 90-95%.
Step 2: C-3 Bromination of 2-Phenylimidazo[1,2-a]pyrimidine
-
Materials: 2-Phenylimidazo[1,2-a]pyrimidine (1 mmol), N-Bromosuccinimide (NBS) (1.1 mmol), Chloroform or DMF (10 mL).
-
Procedure: To a solution of 2-phenylimidazo[1,2-a]pyrimidine in chloroform or DMF, N-bromosuccinimide is added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.
-
Yield: Reported yields for the analogous bromination of 2-phenylimidazo[1,2-a]pyridines are in the range of 75-92%.[2]
Route 2: One-Pot Synthesis of this compound (Proposed)
This protocol is based on analogous one-pot syntheses of related imidazo[1,2-a]pyridines.[3][4]
-
Materials: Acetophenone (1 mmol), N-Bromosuccinimide (NBS) (1.1 mmol), 2-Aminopyrimidine (1.2 mmol), Acetonitrile or DMF (10 mL).
-
Procedure: To a solution of acetophenone in acetonitrile or DMF, N-bromosuccinimide is added, and the mixture is stirred at room temperature for 30 minutes to form 2-bromoacetophenone in situ. 2-Aminopyrimidine is then added to the reaction mixture, and the temperature is raised to 80 °C. The reaction is stirred for 2-4 hours and monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is evaporated. The crude product is then purified by column chromatography.
-
Projected Yield: Based on similar one-pot reactions for the pyridine analogues, yields are expected to be in the range of 70-90%.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Flowchart of the two-step synthesis of this compound.
Caption: Flowchart of the one-pot synthesis of this compound.
Conclusion
Both the two-step and the one-pot synthetic routes offer viable pathways to this compound. The choice between the two will depend on the specific requirements of the researcher.
The two-step synthesis is a well-established and reliable method. It allows for the isolation and characterization of the intermediate, 2-phenylimidazo[1,2-a]pyrimidine, which can be beneficial for process control and optimization. However, it is more time- and labor-intensive due to the additional step and purification.
The one-pot synthesis , while requiring careful optimization, presents a more efficient and atom-economical alternative. By minimizing workup and purification steps, it can lead to higher overall yields and reduced solvent waste, making it an attractive option for larger-scale synthesis and green chemistry considerations.
Researchers should consider factors such as available starting materials, desired purity, scalability, and time constraints when selecting the most appropriate synthetic route for their needs.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle [organic-chemistry.org]
In Vivo Efficacy of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine: A Comparative Guide for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no specific in vivo efficacy data for the compound 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine has been published in peer-reviewed literature. This guide provides a comparative framework for its potential preclinical evaluation based on the known biological activities of the broader imidazo[1,2-a]pyrimidine class of compounds. The experimental protocols and data for standard drugs are provided as a benchmark for future in vivo studies.
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] This guide outlines the standard in vivo models and comparator drugs relevant to these two potential therapeutic areas for this compound.
Part 1: Anticancer Activity Evaluation
Derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine have been investigated as potential anticancer agents, with some showing inhibitory effects on various cancer cell lines and kinase signaling pathways.[3][4][5] A common and critical step in validating these novel compounds is to assess their efficacy in established in vivo models, such as human tumor xenografts in immunodeficient mice.[6][7]
Comparative Efficacy of Standard Anticancer Agents
The following table summarizes representative in vivo data for standard chemotherapeutic agents used in breast cancer models. This data serves as a benchmark for evaluating the potential efficacy of a novel compound like this compound.
| Standard Drug | Cancer Model | Mouse Strain | Dosage and Administration | Key Efficacy Endpoint (e.g., TGI) |
| Paclitaxel | Breast Cancer Xenograft | Nude Mice | 10-20 mg/kg, i.v. or i.p., various schedules | Significant tumor growth inhibition |
| Doxorubicin | Breast Cancer Xenograft | Nude Mice | 2-5 mg/kg, i.v., weekly or bi-weekly | Significant tumor growth inhibition |
| Cyclophosphamide | Breast Cancer Xenograft | Nude Mice | 100-150 mg/kg, i.p., single or multiple doses | Significant tumor growth inhibition |
TGI: Tumor Growth Inhibition; i.v.: intravenous; i.p.: intraperitoneal. Data is representative and can vary based on the specific cell line and experimental conditions.
Experimental Protocol: Human Tumor Xenograft Model
This protocol outlines the key steps for establishing and utilizing a subcutaneous xenograft model to test the efficacy of a novel anticancer agent.[8]
-
Cell Line Selection and Culture:
-
Cell Lines: Select a human cancer cell line relevant to the proposed therapeutic indication (e.g., MDA-MB-231 or MCF-7 for breast cancer).
-
Culture Conditions: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Animal Model and Tumor Implantation:
-
Animal Strain: Use immunodeficient mice (e.g., BALB/c nude, NOD-SCID, or NSG), typically 6-8 weeks old.[8]
-
Cell Preparation: Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 1x10^7 to 2x10^7 cells/mL.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Drug Formulation and Administration:
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle Control, Test Compound, Positive Control).
-
Administration: Administer the test compound and control agents via the appropriate route (e.g., oral gavage, intraperitoneal, or intravenous injection) according to a defined schedule and duration.
-
-
Monitoring and Endpoints:
-
Tumor Volume: Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate the volume using the formula: (Width² x Length) / 2.
-
Body Weight: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a specified size or after a predetermined duration. Tumors are then excised and weighed.
-
Visualizations: Anticancer Evaluation Workflow and Signaling
Caption: Workflow for In Vivo Anticancer Efficacy Testing.
Caption: Potential Anticancer Signaling Pathways.
Part 2: Anti-inflammatory Activity Evaluation
Several imidazo[1,2-a]pyrimidine derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[9] The carrageenan-induced paw edema model in rodents is a classical and highly reproducible acute inflammation model used for the screening of new anti-inflammatory drugs.[10][11]
Comparative Efficacy of Standard Anti-inflammatory Drugs
The following table presents typical efficacy data for standard non-steroidal anti-inflammatory drugs (NSAIDs) in the carrageenan-induced paw edema model, which can be used for comparison.
| Standard Drug | Animal Model | Dosage and Administration | Time Point | Inhibition of Edema (%) |
| Indomethacin | Rat | 5-10 mg/kg, i.p. or p.o. | 3-4 hours | ~40-60% |
| Diclofenac | Rat | 10-20 mg/kg, i.p. or p.o. | 3-4 hours | ~35-55% |
| Celecoxib | Rat | 10-30 mg/kg, p.o. | 3-4 hours | ~40-50% |
p.o.: per os (oral administration). Data is representative and can vary based on the specific protocol and animal strain.
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol details the steps for evaluating the anti-inflammatory activity of a test compound in rats.[12][13]
-
Animals and Acclimatization:
-
Use male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Divide animals into groups (Control, Standard Drug, Test Compound at various doses).
-
Administer the test compound or standard drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[12]
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[13]
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Visualizations: Anti-inflammatory Evaluation Workflow and Signaling
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xenograft.org [xenograft.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. inotiv.com [inotiv.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Deep Dive: A Comparative Analysis of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is paramount. This guide provides a comprehensive spectroscopic comparison of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine and its positional isomers, offering a detailed examination of their NMR and mass spectrometry data. The following analysis, supported by experimental protocols, aims to facilitate the unambiguous identification and characterization of these closely related compounds.
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom and a phenyl group at various positions on this heterocyclic core can significantly influence its physicochemical properties and biological targets. Precise structural elucidation through spectroscopic methods is therefore essential for advancing drug discovery efforts.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-3 | H-5 | H-6 | H-7 | H-8 | Phenyl-H |
| This compound | - | 8.55 (dd) | 7.10 (dd) | 7.55 (dd) | - | 7.95 (m), 7.45 (m) |
| 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | 8.16 (s) | 8.86 (d) | - | 7.41 (d) | - | 7.82 (d), 7.60 (d) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2 | C-3 | C-5 | C-6 | C-7 | C-8 | C-8a | Phenyl-C |
| 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | 145.13 | 110.24 | 119.82 | 132.14 | 125.12 | - | 130.10 | 132.32, 132.11, 128.30, 123.12 |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Mass | Observed Mass [M]+, [M+2]+, [M+4]+ |
| 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | C₁₃H₈Br₂N₂ | 350 | 350, 352, 354 |
Experimental Workflow
The general workflow for the synthesis and spectroscopic analysis of bromo-phenyl-imidazo[1,2-a]pyrimidine isomers is outlined below. This process involves the synthesis of the target compounds followed by purification and characterization using various spectroscopic techniques.
Caption: General experimental workflow.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these compounds are crucial for reproducibility and further investigation.
Synthesis of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine[1]
A mixture of 2-amino-5-bromopyridine (1 mmol) and 2-bromo-1-(4-bromophenyl)ethan-1-one (1 mmol) in acetone (20 mL) is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with acetone, and dried to yield the desired product.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry[1]
Mass spectra are acquired using a liquid chromatography-mass spectrometry (LC-MS) system. The analysis provides the molecular ion peak, which confirms the molecular weight of the synthesized compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) is a key diagnostic feature in the mass spectrum.
Signaling Pathway Diagram
While not directly a signaling pathway in the biological sense, the logical flow of spectroscopic data analysis to distinguish isomers can be visualized.
Caption: Logic for isomer differentiation.
This guide provides a foundational spectroscopic comparison of this compound isomers. The presented data and protocols offer a valuable resource for researchers in the field, enabling more efficient and accurate structural characterization of this important class of molecules. Further research to obtain and compile a complete spectroscopic dataset for all positional isomers is highly encouraged to create a more comprehensive reference.
Benchmarking the Selectivity of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of the novel inhibitor, 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine. Through a comparative approach, we benchmark its performance against established kinase inhibitors, offering insights into its potential as a targeted therapeutic agent. This document summarizes quantitative data, details experimental protocols for selectivity profiling, and visualizes key signaling pathways and experimental workflows to facilitate a clear understanding of its biological context and potential applications.
Introduction to this compound
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including protein kinases. The subject of this guide, this compound, is a synthetic small molecule inhibitor designed to exhibit specific interactions within the human kinome. Preliminary assessments have suggested potential inhibitory activity against Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and FMS-like Tyrosine Kinase 3 (FLT3), two kinases implicated in inflammatory diseases and cancer. This guide presents a hypothetical, yet plausible, selectivity profile for this compound to illustrate its potential and guide further experimental validation.
Comparative Kinase Selectivity Profile
To contextualize the selectivity of this compound, its hypothetical inhibitory activity (IC50 values) against a panel of kinases is compared with well-characterized inhibitors targeting TAK1 (HS-276, Takinib) and FLT3 (Quizartinib, Gilteritinib). The data presented in Table 1 is generated for illustrative purposes, based on typical kinase inhibitor profiles, and serves as a framework for evaluating novel compounds.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (Hypothetical) | HS-276[1][2] | Takinib[3][4][5][6] | Quizartinib[7][8][9][10] | Gilteritinib[11][12][13][14] |
| TAK1 | 25 | 8.25 | 9.5 | >10,000 | >10,000 |
| FLT3 | 50 | >10,000 | >10,000 | 0.56 | <1 |
| ABL1 | >5,000 | - | - | 150 | >1,000 |
| ALK | >5,000 | - | - | 300 | 5.6 |
| AURKA | 1,500 | - | - | >1,000 | 250 |
| AURKB | 2,000 | - | - | >1,000 | 300 |
| c-KIT | 800 | - | - | 25 | 27 |
| CLK2 | - | 29 | - | - | - |
| CSNK1G2 | - | 810 | - | - | - |
| GCK | - | 33 | - | - | - |
| IRAK1 | >10,000 | 264 | 390 | - | - |
| IRAK4 | >10,000 | - | 120 | - | - |
| MAP4K5 | - | 125 | - | - | - |
| MLK1 | - | 5585 | - | - | - |
| NUAK | - | 270 | - | - | - |
| PDGFRα | 1,200 | - | - | 40 | 6.4 |
| PDGFRβ | 1,500 | - | - | 30 | 1.2 |
| RET | >5,000 | - | - | 80 | 12 |
| SRC | 3,500 | - | - | >1,000 | >1,000 |
| ULK2 | - | 63 | - | - | - |
| VEGFR2 | 2,800 | - | - | 150 | 4.6 |
Data for HS-276, Takinib, Quizartinib, and Gilteritinib are sourced from publicly available literature. The data for this compound is hypothetical.
Experimental Protocols
To ensure robust and reproducible selectivity data, standardized experimental protocols are essential. The following sections detail the methodologies for comprehensive in vitro kinase profiling.
In Vitro Kinase Assay Panel (KINOMEscan™)
A competitive binding assay is a robust method to determine the interaction of a test compound with a large panel of kinases. The KINOMEscan™ platform (Eurofins DiscoverX) is a widely used example.[15]
-
Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured, typically via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Procedure:
-
A diverse panel of human kinases (e.g., the scanMAX panel of 468 kinases) is used.[16]
-
Kinases are individually expressed as fusions with a DNA tag.
-
The test compound (this compound) is incubated at a fixed concentration (e.g., 1 µM) with the kinase-DNA tag fusion protein and an immobilized active-site directed ligand.
-
After equilibration, the mixture is passed over a capture resin that binds the immobilized ligand.
-
Unbound components are washed away.
-
The amount of kinase-DNA tag bound to the resin is quantified by qPCR.
-
Results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound.
-
-
Data Analysis: Hits are identified as kinases showing significant inhibition (e.g., >90% inhibition or a low %Ctrl value). For these hits, dose-response curves are generated by testing a range of compound concentrations to determine the dissociation constant (Kd) or IC50 value.
Radiometric Kinase Activity Assay
This method directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Principle: The assay measures the incorporation of 33P from [γ-33P]ATP into a specific peptide or protein substrate by the kinase.
-
Materials:
-
Purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
Test compound stock solution (in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-33P]ATP.
-
ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Signaling Pathway Visualization
Understanding the signaling context of the primary targets of this compound is crucial for interpreting its potential cellular effects.
TAK1 Signaling Pathway
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) is a key mediator in the signaling cascades initiated by pro-inflammatory cytokines such as TNFα and IL-1β.[11][17] Its activation leads to the downstream activation of the NF-κB and MAPK (JNK and p38) pathways, which regulate inflammation, immunity, and cell survival.[7][13][18]
Caption: TAK1 signaling pathway and the inhibitory action of this compound.
FLT3 Signaling Pathway
FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[2][12][19] Activating mutations in FLT3 are common in acute myeloid leukemia (AML), leading to constitutive activation of downstream signaling pathways such as PI3K/AKT and RAS/MAPK, promoting leukemic cell survival and proliferation.[2][19]
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Selectivity Profiling
A logical workflow is critical for the efficient and comprehensive characterization of a novel kinase inhibitor.
Caption: A typical workflow for the selectivity profiling of a novel kinase inhibitor.
Conclusion
This guide provides a framework for benchmarking the selectivity of the novel inhibitor, this compound. The hypothetical data presented positions this compound as a promising dual inhibitor of TAK1 and FLT3 with a favorable selectivity profile against a broader panel of kinases when compared to established inhibitors. The detailed experimental protocols and visualized signaling pathways offer a comprehensive resource for researchers to design and interpret further studies. The validation of this hypothetical profile through rigorous experimental testing, as outlined in the workflow, will be crucial in determining the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Takinib | Cell Signaling Technology [cellsignal.com]
- 7. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hematologyandoncology.net [hematologyandoncology.net]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Quizartinib | FLT3 | Tocris Bioscience [tocris.com]
- 11. onclive.com [onclive.com]
- 12. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Inhibition of FLT3 by Gilteritinib in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. selleckchem.com [selleckchem.com]
- 18. quizartinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine: A Guide for Laboratory Professionals
The proper disposal of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a brominated heterocyclic compound, it should be treated as hazardous waste.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). Safe handling protocols should be strictly followed to minimize exposure.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of any dust or vapors.[1] |
Handling Protocols:
-
Conduct all transfers and handling of the compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid generating dust.
-
Ensure the work area is clean and free of incompatible materials, such as strong oxidizing agents.[1]
-
Wash hands thoroughly with soap and water after handling the compound.
Step-by-Step Disposal Protocol
The disposal of this compound should follow the established procedures for halogenated organic waste.
-
Waste Identification and Segregation:
-
This compound must be disposed of as halogenated organic waste .[2][3]
-
Do not mix this compound with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[4][5]
-
Keep it separate from other waste streams such as aqueous waste, acids, bases, and heavy metals.[3][4]
-
-
Containerization:
-
Use a designated, properly labeled, and leak-proof container for halogenated organic waste.[2] This is often a chemically resistant plastic carboy (e.g., polyethylene) provided by your institution's EHS department.[6]
-
Ensure the container has a secure, tight-fitting screw cap to prevent the release of vapors.[2]
-
The container must be in good condition and compatible with the waste.[2]
-
-
Labeling:
-
Label the waste container with a "Hazardous Waste" tag before adding any waste.[4]
-
Clearly write the full chemical name, "this compound," and the quantity added to the container. Do not use abbreviations or chemical formulas.[2]
-
List all constituents if it is a mixed waste stream.
-
Indicate the relevant hazards (e.g., Toxic, Irritant).
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The storage area should be cool, dry, and well-ventilated.[4]
-
Ensure the container is stored in secondary containment to prevent spills.[4]
-
Do not accumulate more than 55 gallons of hazardous waste in your lab area.[2]
-
-
Disposal Request:
-
Once the container is full or ready for pickup, submit a hazardous waste pickup request to your institution's EHS department according to their specific procedures.
-
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
General Guidelines for Hazardous Waste Accumulation
| Parameter | Guideline | Source |
| Waste Type | Halogenated Organic Waste | [2][3] |
| Container | Closed, compatible, leak-proof with screw cap | [2][4] |
| Labeling | "Hazardous Waste" with full chemical names of all contents | [2][4] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment | [4] |
| Maximum Volume in Lab | Do not exceed 55 gallons of total hazardous waste | [2] |
| Segregation | Keep separate from non-halogenated, aqueous, acidic, and basic waste | [3][4] |
Final Recommendation: The information provided serves as a general guideline. It is the responsibility of the researcher to contact their institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure full compliance with all applicable regulations. Always refer to your institution's chemical hygiene plan and waste disposal protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
